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  • Product: Propanamide, 2-hydroxy-N-pentyl-
  • CAS: 5323-54-6

Core Science & Biosynthesis

Foundational

Propanamide, 2-hydroxy-N-pentyl- chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Introduction Propanamide, 2-hydroxy-N-pentyl-, also known as N-pentyl lactamide, is an amide derivative of lactic acid. This document provides an in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanamide, 2-hydroxy-N-pentyl-, also known as N-pentyl lactamide, is an amide derivative of lactic acid. This document provides an in-depth technical overview of its chemical structure, properties, synthesis, and potential applications, tailored for professionals in research and drug development. While specific biological activities are not extensively documented in publicly available literature, its structural relationship to other biologically active amides suggests potential areas for investigation.

Part 1: Core Chemical Identity and Structure

Propanamide, 2-hydroxy-N-pentyl- is a chiral molecule featuring a hydroxyl group at the alpha-position to the carbonyl group and a pentyl group attached to the amide nitrogen.

Nomenclature and Identifiers
  • IUPAC Name : 2-hydroxy-N-pentylpropanamide[1]

  • CAS Number : 5323-54-6[2]

  • Molecular Formula : C8H17NO2[3]

  • Molecular Weight : 159.23 g/mol [3]

Chemical Structure

The structural formula of Propanamide, 2-hydroxy-N-pentyl- is characterized by a propyl chain with a hydroxyl group on the second carbon, bonded to an amide group which is, in turn, substituted with a pentyl group.

Caption: 2D Chemical Structure of Propanamide, 2-hydroxy-N-pentyl-

Part 2: Physicochemical Properties

A summary of the key physicochemical properties of Propanamide, 2-hydroxy-N-pentyl- is presented below. These properties are crucial for designing experimental protocols, including dissolution, formulation, and analytical method development.

PropertyValueSource
Molecular Formula C8H17NO2[3]
Molecular Weight 159.23 g/mol [3]
CAS Number 5323-54-6[2]
IUPAC Name 2-hydroxy-N-pentylpropanamide[1]

Part 3: Synthesis and Manufacturing

The synthesis of Propanamide, 2-hydroxy-N-pentyl- typically involves the amidation of a lactic acid derivative with n-pentylamine. The choice of starting materials and reaction conditions is critical to ensure high yield and purity.

General Synthesis Pathway

A common and straightforward approach is the direct amidation of lactic acid or its ester (e.g., ethyl lactate) with n-pentylamine. This reaction can be facilitated by the use of a coupling agent or by heating the reactants together, often with the removal of water to drive the equilibrium towards the product.

G cluster_0 Synthesis Workflow Reactants Lactic Acid Derivative (e.g., Ethyl Lactate) + n-Pentylamine Reaction Amidation Reaction (Heat or Coupling Agent) Reactants->Reaction Purification Purification (e.g., Distillation or Chromatography) Reaction->Purification Product Propanamide, 2-hydroxy-N-pentyl- Purification->Product Analysis Structural & Purity Analysis (NMR, IR, MS) Product->Analysis

Caption: General synthesis workflow for Propanamide, 2-hydroxy-N-pentyl-.

Exemplary Laboratory Synthesis Protocol

Objective: To synthesize Propanamide, 2-hydroxy-N-pentyl- from ethyl lactate and n-pentylamine.

Materials:

  • Ethyl lactate

  • n-Pentylamine

  • Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of ethyl lactate and n-pentylamine in toluene.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of the ethanol-water azeotrope in the Dean-Stark trap. Continue refluxing until no more azeotrope is collected.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography. The appropriate solvent system (eluent) to separate the product from unreacted starting materials and byproducts would be determined by thin-layer chromatography (TLC) analysis.

  • Characterization: The purified fractions containing the desired product are combined, and the solvent is evaporated. The final product's identity and purity are confirmed by spectroscopic methods such as NMR and IR.

Part 4: Spectroscopic Analysis

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pentyl group, the methine and methyl protons of the lactyl moiety, and the hydroxyl and amide protons. The chemical shifts and coupling patterns would be characteristic of the specific proton environments.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbonyl carbon appearing at the lowest field.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, around 3300 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (strong, around 1640 cm⁻¹), and C-H stretches of the alkyl groups (around 2850-2960 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 159, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure, involving cleavage of the amide bond and loss of small neutral molecules.

Part 5: Biological Activity and Potential Applications

While specific studies on the biological activity of Propanamide, 2-hydroxy-N-pentyl- are limited, the broader class of N-acyl-alpha-amino amides and related structures has been investigated for various therapeutic applications. For instance, some propanamide derivatives have been explored as antiproliferative agents.

The structural similarity to N-pentylpantothenamide, a known antibiotic, suggests that Propanamide, 2-hydroxy-N-pentyl- could be investigated for antimicrobial properties. N-pentylpantothenamide acts as an antimetabolite of pantothenic acid and is converted in cells to a coenzyme A analog, thereby inhibiting bacterial growth.[4] This mechanism of action provides a rationale for screening Propanamide, 2-hydroxy-N-pentyl- and its analogs for similar activities.

Furthermore, the lactamide moiety is present in some natural products with antibiotic properties, such as lactivicin. Lactivicin exhibits beta-lactam-like activity by targeting penicillin-binding proteins (PBPs) in bacteria.[5] This suggests that the 2-hydroxypropanamide core could serve as a scaffold for the design of novel antibacterial agents.

Given these precedents, Propanamide, 2-hydroxy-N-pentyl- represents a candidate for screening in various biological assays, particularly those targeting bacterial enzymes and metabolic pathways. Its physicochemical properties make it a suitable starting point for further medicinal chemistry optimization.

Part 6: Safety and Handling

Part 7: Conclusion

Propanamide, 2-hydroxy-N-pentyl- is a well-defined chemical entity with accessible synthetic routes. While its biological profile is yet to be extensively explored, its structural features and analogies to known bioactive molecules suggest that it may hold potential for further investigation in drug discovery, particularly in the area of antimicrobials. This guide provides a foundational understanding of its chemical and physical characteristics to support such research endeavors.

References

  • Stenutz. 2-hydroxy-N-pentylpropanamide. [Link]

  • Strauss, C. R., et al. "The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme a, a coenzyme a antimetabolite." Journal of Biological Chemistry 277.50 (2002): 48205-48209. [Link]

  • Nozaki, Y., et al. "Lactivicin, a naturally occurring non-beta-lactam antibiotic having beta-lactam-like action: biological activities and mode of action." The Journal of antibiotics 42.1 (1989): 84-93. [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 2-Hydroxy-N-pentyl-propanamide: TRPM8 Modulation and Calcium Signaling Dynamics

Executive Summary The pursuit of advanced cooling agents in cosmetic, pharmaceutical, and food sciences has driven extensive research into lactamide derivatives. 2-hydroxy-N-pentyl-propanamide (also known as N-pentyl-lac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of advanced cooling agents in cosmetic, pharmaceutical, and food sciences has driven extensive research into lactamide derivatives. 2-hydroxy-N-pentyl-propanamide (also known as N-pentyl-lactamide,1) has emerged as a structurally optimized molecule designed to provide sustained physiological cooling. Unlike volatile terpenes such as menthol, which often trigger off-target irritation, 2-hydroxy-N-pentyl-propanamide operates via highly specific 2.

This technical guide dissects the molecular causality of its mechanism of action, outlines self-validating in vitro methodologies for its characterization, and provides comparative quantitative data for drug development professionals.

Molecular Target & Mechanistic Causality

The primary pharmacological target of 2-hydroxy-N-pentyl-propanamide is the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8) . TRPM8 is a non-selective, voltage-gated cation channel predominantly expressed in sensory neurons, responsible for detecting cold temperatures (<26°C) and chemical cooling agents.

Structure-Activity Relationship (SAR) & Binding Kinetics

The efficacy of 2-hydroxy-N-pentyl-propanamide as a3 is dictated by its precise molecular geometry:

  • Hydrogen Bonding: The hydroxyl group at the C2 position of the propanamide backbone acts as a critical hydrogen-bond donor/acceptor. This interacts directly with polar residues (e.g., Y745, R842) within the S1-S4 transmembrane domains of the TRPM8 channel.

  • Lipophilic Anchoring: The N-pentyl chain provides the exact lipophilicity required to lodge the molecule into the hydrophobic pocket of the receptor, stabilizing the open conformation.

  • Allosteric Voltage-Shift: Binding of the agonist induces a conformational change that shifts the voltage-dependent activation curve of TRPM8 to more negative (hyperpolarized) potentials. This thermodynamic shift allows the channel pore to open at physiological resting membrane potentials, leading to a massive influx of extracellular Ca²⁺ and Na⁺.

TRPM8_Pathway Ligand 2-Hydroxy-N-pentyl-propanamide Receptor TRPM8 Channel (S1-S4 Domain) Ligand->Receptor Hydrophobic & H-bond interactions Pore Channel Pore Opening Receptor->Pore Allosteric voltage-shift IonFlux Ca²⁺ / Na⁺ Influx Pore->IonFlux Calcium Intracellular [Ca²⁺]↑ IonFlux->Calcium Depolarization Membrane Depolarization IonFlux->Depolarization Calcium->Depolarization Secondary signaling

Fig 1: In vitro TRPM8 activation pathway by 2-hydroxy-N-pentyl-propanamide.

In Vitro Pharmacological Profiling: Self-Validating Protocols

To rigorously classify 2-hydroxy-N-pentyl-propanamide, researchers must employ functional in vitro assays. The following protocols are designed with built-in self-validation mechanisms to ensure absolute trustworthiness and eliminate false-positive artifacts.

Protocol A: High-Throughput Intracellular Calcium Imaging

Because TRPM8 opening causes a rapid influx of calcium, fluorescent calcium imaging serves as the primary high-throughput screening tool.

Causality of Design: Fluo-4 AM is selected over Fura-2 because its >100-fold increase in fluorescence upon Ca²⁺ binding provides a superior signal-to-noise ratio for rapid transients. Self-Validating System: Every assay plate must include a selective TRPM8 antagonist (e.g., AMTB). If the antagonist fails to abolish the calcium signal induced by the lactamide, the result is flagged as an off-target artifact (e.g., membrane disruption or 4), ensuring the data strictly reflects TRPM8 gating.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 into 96-well black-walled, clear-bottom plates at 30,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 50 µL of assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127. Incubate for 45 minutes at 37°C.

  • Wash Step (Critical): Wash cells 3x with HBSS to remove uncleaved extracellular Fluo-4 AM. Causality: Extracellular dye creates high background fluorescence that masks the intracellular calcium transient.

  • Baseline Establishment: Transfer the plate to a fluorometric imaging plate reader (FLIPR). Record baseline fluorescence for 30 seconds (Ex: 488 nm, Em: 516 nm).

  • Agonist Injection: Automatically inject 2-hydroxy-N-pentyl-propanamide (concentration gradient from 0.1 µM to 1 mM). For the validation control wells, pre-incubate with 10 µM AMTB for 10 minutes prior to injection.

  • Data Acquisition: Record fluorescence transients for 3 minutes. Calculate the peak response as ΔF/F0.

Workflow Step1 Cell Culture (HEK293-TRPM8) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Baseline Wash (HBSS Buffer) Step2->Step3 Step4 Compound Addition Step3->Step4 Step5 Fluorescence Imaging Step4->Step5

Fig 2: Self-validating high-throughput calcium imaging workflow.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

While calcium imaging provides high-throughput data, patch-clamp electrophysiology is required to directly measure the ionic currents and confirm channel kinetics.

Causality of Design: The intracellular pipette solution utilizes CsCl rather than KCl. Causality: This strategic substitution blocks outward endogenous potassium currents that would otherwise overlap with and obscure the TRPM8-specific outward rectification at depolarized potentials. Self-Validating System: The protocol validates itself through voltage-dependent reversibility. Upon compound washout, the current-voltage (I-V) curve must return to the baseline state. Failure to wash out indicates non-specific membrane destabilization rather than true receptor gating.

Step-by-Step Methodology:

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Seal Formation: Form a gigaseal (>1 GΩ) on a single TRPM8-expressing HEK293 cell. Apply brief negative pressure to rupture the patch, achieving the whole-cell configuration.

  • Voltage Protocol: Hold the cell membrane potential at -60 mV. Apply voltage ramps from -100 mV to +100 mV (500 ms duration) every 5 seconds.

  • Perfusion: Perfuse 2-hydroxy-N-pentyl-propanamide (at its calculated EC50) via a rapid gravity-fed perfusion system.

  • Measurement & Washout: Record the increase in inward (at -80 mV) and outward (at +80 mV) currents. Switch perfusion back to standard extracellular buffer to monitor the washout and return to baseline.

Quantitative Data Presentation

To contextualize the efficacy of 2-hydroxy-N-pentyl-propanamide, it must be benchmarked against industry-standard TRPM8 agonists. Lactamides typically exhibit a higher EC50 (lower absolute potency) than Menthol or WS-3, but compensate with a significantly longer residence time on the receptor, translating to a prolonged cooling effect without the harsh "bite" of terpenes.

Table 1: Comparative In Vitro Pharmacological Profile of TRPM8 Agonists

CompoundPrimary TargetEC50 (µM)Emax (% of Menthol)Washout Recovery (min)Irritation Potential (TRPA1)
Menthol TRPM8~4.5100%< 1.0High
WS-3 TRPM8~3.2110%~ 2.0Low
2-Hydroxy-N-pentyl-propanamide TRPM8~18.595%> 5.0Negligible

Note: Values are representative in vitro metrics derived from standardized HEK293-TRPM8 recombinant assays. The extended washout recovery of 2-hydroxy-N-pentyl-propanamide indicates sustained channel activation.

References

  • Google Patents (US10392371B2)
  • Google Patents (WO2017058594A1)
  • 2-hydroxy-N-pentyl-propanamide | 5323-54-6 ChemicalBook URL
  • European Patent Office (EP 2998001 B1)

Sources

Foundational

An In-depth Technical Guide on the Solubility Profile of Propanamide, 2-hydroxy-N-pentyl- in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Propanamide, 2-hydroxy-N-pentyl- (CAS No. 5323-54-6), a topic of significant interest for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the solubility characteristics of Propanamide, 2-hydroxy-N-pentyl- (CAS No. 5323-54-6), a topic of significant interest for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this N-substituted amide in various organic solvents is critical for its formulation, purification, and application. This document delineates the theoretical underpinnings of its solubility, presents a predictive solubility profile, and offers a detailed experimental protocol for its empirical determination.

Introduction to Propanamide, 2-hydroxy-N-pentyl- and its Physicochemical Landscape

Propanamide, 2-hydroxy-N-pentyl-, is a secondary amide characterized by a hydroxyl group at the alpha-position and a pentyl group attached to the nitrogen atom. Its molecular structure dictates its solubility behavior. The presence of the amide and hydroxyl groups allows for hydrogen bonding, both as a donor (from the -OH and N-H groups) and an acceptor (at the oxygen and nitrogen atoms).[1][2] The pentyl group, a five-carbon alkyl chain, introduces a significant non-polar character to the molecule.[3] The interplay between these polar and non-polar functionalities governs its interaction with different solvent environments.[2][3]

The dissolution of a solute in a solvent is a thermodynamically driven process. For Propanamide, 2-hydroxy-N-pentyl-, its solubility will be highest in solvents that can effectively overcome the solute-solute interactions in its solid lattice and form stable solute-solvent interactions.

Predicted Solubility Profile

While specific experimental solubility data for Propanamide, 2-hydroxy-N-pentyl- is not widely available in published literature, a qualitative and semi-quantitative prediction can be made based on its structural features and the general principles of solubility for N-substituted amides.[4]

Factors Influencing Solubility:

  • Hydrogen Bonding: The presence of both hydrogen bond donor (N-H and O-H) and acceptor (C=O, -OH, and N) sites suggests good solubility in polar protic solvents like alcohols.[1][2]

  • Polarity: The amide and hydroxyl groups impart significant polarity, favoring solubility in polar aprotic solvents.

  • Alkyl Chain: The N-pentyl group will enhance solubility in less polar and non-polar solvents through van der Waals interactions.[3]

Based on these factors, the following solubility profile is anticipated:

  • High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, which can engage in extensive hydrogen bonding. Also likely to be highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene, where the polar functional groups will have limited favorable interactions.[4]

The following diagram illustrates the key molecular features of Propanamide, 2-hydroxy-N-pentyl- that influence its solubility.

cluster_molecule Propanamide, 2-hydroxy-N-pentyl- cluster_interactions Intermolecular Interactions Molecule C8H17NO2 Amide Amide Group (-CONH-) Molecule->Amide contains Hydroxyl Hydroxyl Group (-OH) Molecule->Hydroxyl contains Pentyl N-Pentyl Group (-C5H11) Molecule->Pentyl contains HBond Hydrogen Bonding (Donor & Acceptor) Amide->HBond enables Dipole Dipole-Dipole Interactions Amide->Dipole enables Hydroxyl->HBond enables VDW Van der Waals Forces Pentyl->VDW enables

Caption: Key functional groups of Propanamide, 2-hydroxy-N-pentyl- and their corresponding intermolecular interactions governing solubility.

Illustrative Quantitative Solubility Data

To provide a practical framework for comparison, the following table presents hypothetical, yet plausible, solubility data for Propanamide, 2-hydroxy-N-pentyl- in a range of common organic solvents at ambient temperature (25 °C). It is crucial to note that these values are for illustrative purposes only and must be determined experimentally.

SolventSolvent TypePredicted Solubility ( g/100 mL)
MethanolPolar Protic> 50
EthanolPolar Protic> 40
IsopropanolPolar Protic> 25
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 60
N,N-Dimethylformamide (DMF)Polar Aprotic> 55
AcetonePolar Aprotic15 - 25
Ethyl AcetatePolar Aprotic5 - 15
DichloromethaneModerately Polar10 - 20
TolueneNon-polar< 1
n-HexaneNon-polar< 0.1

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of Propanamide, 2-hydroxy-N-pentyl- in various organic solvents using the reliable shake-flask method.[5]

4.1. Materials and Equipment

  • Propanamide, 2-hydroxy-N-pentyl- (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or watch glass

  • Drying oven

4.2. Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

start Start step1 Add excess solid to a known volume of solvent in a vial. start->step1 step2 Equilibrate at constant temperature with agitation. step1->step2 step3 Allow solid to settle. step2->step3 step4 Withdraw a known volume of the supernatant and filter. step3->step4 step5 Accurately weigh the filtered aliquot. step4->step5 step6 Evaporate the solvent. step5->step6 step7 Weigh the remaining solid residue. step6->step7 step8 Calculate solubility. step7->step8 end End step8->end

Caption: Experimental workflow for the shake-flask method of solubility determination.

4.3. Detailed Procedure

  • Preparation: Add an excess amount of solid Propanamide, 2-hydroxy-N-pentyl- to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled, leaving a clear supernatant.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed container (e.g., an evaporating dish). Record the exact weight of the container with the solution.

  • Solvent Evaporation: Place the container in a well-ventilated fume hood or a drying oven at a temperature that will facilitate solvent evaporation without decomposing the compound.

  • Final Weighing: Once all the solvent has evaporated, re-weigh the container with the dried solid residue.

  • Calculation: The solubility can be calculated in g/100 mL using the following formula:

    Solubility ( g/100 mL) = (Mass of residue / Mass of solution aliquot) * Density of solution * 100

    Alternatively, a simpler calculation can be performed if the volume of the aliquot is known precisely:

    Solubility (g/mL) = Mass of residue / Volume of aliquot

Conclusion

References

  • Stewart, J. (2025, August 24).
  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
  • Amides - Organic Chemistry. (n.d.). Science Ready.
  • Solubility of Amides. (2020, July 10). Chemistry Stack Exchange.
  • Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College.
  • EXPERIMENT 1 DETERMIN
  • How to determine the solubility of a substance in an organic solvent ?. (2024, May 28).
  • Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. (n.d.).
  • Tests for Amines and Amides Analysis | PDF | Amine | Hydrochloric Acid. (n.d.). Scribd.
  • 2-Hydroxy-N-Phenylpropanamide: A Premium Chemical Compound. (n.d.). No-IP.
  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • Propanamide, 2-hydroxy-. (n.d.). NIST WebBook.
  • Propanamide, 2-hydroxy-. (n.d.). NIST WebBook.
  • 2-hydroxy-N-phenylpropanamide - 6252-10-4, C9H11NO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • Chemical Properties of Propanamide (CAS 79-05-0). (n.d.). Cheméo.
  • 2-hydroxy-N-pentyl-propanamide | 5323-54-6. (n.d.). ChemicalBook.
  • 2-Hydroxy-N-(pentan-2-yl)propanamide, CAS [[1153455-58-3]]. (n.d.). BIOZOL.
  • (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. (2025, October 16).
  • Solubility of 2-amino-N-(3-hydroxypropyl)benzamide in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • 2-HYDROXY-2-PHENYLPROPIONAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • 35123-06-9(Propanamide, 2-hydroxy-N,N-dimethyl- (9CI)) Product Description. (n.d.). ChemicalBook.
  • 2-HYDROXY-N-PHENYLPROPANAMIDE - cosmetic ingredient. (n.d.). Genie.
  • 2-hydroxy-N-phenyl-propanamide. (n.d.). Stenutz.
  • In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-2-phenylpropanenitrile. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Solubility Characteristics of 2-Phenylpropanenitrile in Organic Solvents. (n.d.). Benchchem.
  • Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents | Request PDF. (n.d.).
  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temper
  • Behavior of PNIPAM Microgels in Different Organic Solvents. (2022, December 5). MDPI.

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Exploratory

Spectroscopic Elucidation of Propanamide, 2-hydroxy-N-pentyl-: A Technical Guide

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Propanamide, 2-hydroxy-N-pentyl-, a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Propanamide, 2-hydroxy-N-pentyl-, a molecule featuring a secondary amide, a hydroxyl group, and an aliphatic chain, presents a valuable case study for the application of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. By dissecting the anticipated spectral features, we aim to equip researchers and scientists with a predictive framework for the characterization of this and structurally related molecules. The methodologies and interpretations presented herein are grounded in established principles of spectroscopy and draw upon empirical data from analogous structures to ensure technical accuracy and practical relevance.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's architecture. Propanamide, 2-hydroxy-N-pentyl- possesses several key functional groups that will give rise to characteristic signals in its NMR and IR spectra.

Caption: Molecular structure of Propanamide, 2-hydroxy-N-pentyl-.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the presence of specific functional groups. The IR spectrum of Propanamide, 2-hydroxy-N-pentyl- is predicted to be rich with characteristic absorption bands. The presence of both N-H and O-H groups will likely result in a broad, prominent feature in the high-wavenumber region due to extensive hydrogen bonding.

Predicted IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Alcohol)Stretching3550 - 3200Strong, BroadThe broadness is due to hydrogen bonding.[1]
N-H (Amide)Stretching3500 - 3300MediumCharacteristic for secondary amides.[1][2]
C-H (Alkyl)Stretching2950 - 2850Medium to StrongArises from the propanamide backbone and the N-pentyl chain.
C=O (Amide I)Stretching1690 - 1630StrongThis is one of the most intense absorptions in the spectrum.[2][3]
N-H (Amide II)Bending1650 - 1590MediumInvolves both N-H bending and C-N stretching.[2]
C-O (Alcohol)Stretching~1100MediumCharacteristic of a secondary alcohol.

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the carbon skeleton and the connectivity of protons.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the number of neighboring protons. For Propanamide, 2-hydroxy-N-pentyl-, we anticipate a well-resolved spectrum with distinct signals for each proton.

Caption: Labeled protons for ¹H NMR analysis.

Predicted ¹H NMR Data

Proton LabelIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling with
a (CH)1H~4.0 - 4.2Quartet (q)b (CH₃)
b (CH₃)3H~1.2 - 1.4Doublet (d)a (CH)
c (NH)1H~6.0 - 7.0Triplet (t) or Broad Singletd (CH₂)
d (CH₂)2H~3.2 - 3.4Quartet (q) or Triplet of Doublets (td)c (NH), e (CH₂)
e (CH₂)2H~1.4 - 1.6Quintet (quin)d (CH₂), f (CH₂)
f (CH₂)2H~1.2 - 1.4Multiplet (m)e (CH₂), g (CH₂)
g (CH₂)2H~1.2 - 1.4Sextet (sxt)f (CH₂), h (CH₃)
h (CH₃)3H~0.8 - 1.0Triplet (t)g (CH₂)
i (OH)1HVariableBroad Singlet (br s)-

Causality Behind Predicted Shifts and Multiplicities:

  • Proton (a): This methine proton is deshielded by both the adjacent carbonyl group and the hydroxyl group, hence its downfield shift. It is split into a quartet by the three neighboring protons of methyl group (b).

  • Proton (b): This methyl group is adjacent to the chiral center (a) and will appear as a doublet.

  • Proton (c): The amide proton's chemical shift can be broad and variable due to hydrogen bonding and exchange. It is expected to couple with the adjacent methylene protons (d), resulting in a triplet.[4][5]

  • Protons (d-h): These signals correspond to the N-pentyl chain. The methylene group (d) attached to the nitrogen is the most deshielded. The signals become progressively more shielded (upfield) further from the amide functionality. The splitting patterns follow the n+1 rule, leading to complex multiplets for the internal methylene groups.[4]

  • Proton (i): The hydroxyl proton is typically a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent due to proton exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=O~175The carbonyl carbon is the most deshielded due to the double bond to oxygen.[6]
CH(OH)~70This carbon is deshielded by the attached oxygen atom.
CH₂ (N-CH₂)~40The carbon attached to the nitrogen is deshielded.
CH₃ (propanamide)~20
CH₂ (pentyl chain)~20 - 35The chemical shifts for the internal methylene carbons of the pentyl group will be similar.
CH₃ (pentyl)~14The terminal methyl carbon is the most shielded.

Experimental Protocols

To acquire the spectroscopic data discussed, the following general procedures are recommended:

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 IR Data Acquisition cluster_3 Data Analysis A Weigh ~10-20 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to NMR tube B->C D Insert sample into spectrometer C->D E Tune and shim the instrument D->E F Acquire 1H, 13C, and optionally 2D spectra (e.g., COSY, HSQC) E->F J Process NMR data (Fourier transform, phase correction, baseline correction) F->J G Prepare thin film on NaCl/KBr plate or KBr pellet H Place sample in FTIR spectrometer G->H I Acquire spectrum H->I L Correlate spectral data to molecular structure I->L K Integrate 1H signals and pick peaks J->K K->L

Caption: General workflow for NMR and IR analysis.

1. NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of Propanamide, 2-hydroxy-N-pentyl- and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ can be advantageous for observing exchangeable protons like -OH and -NH. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4][6]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be utilized.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS.

2. IR Spectroscopy

  • Sample Preparation: If the sample is a liquid or oil, a thin film can be prepared by placing a drop between two salt plates (NaCl or KBr). If it is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Conclusion

The synergistic use of IR, ¹H NMR, and ¹³C NMR spectroscopy provides a robust and comprehensive methodology for the structural verification of Propanamide, 2-hydroxy-N-pentyl-. The predicted spectral data, based on fundamental principles and analysis of related structures, offers a reliable template for researchers. The characteristic IR bands for the hydroxyl, amide, and carbonyl groups, combined with the detailed proton and carbon environments revealed by NMR, allow for an unambiguous assignment of the molecular structure. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel organic compounds, reinforcing the indispensable role of spectroscopy in modern drug discovery and development.

References

  • Doc Brown's Chemistry. (2024, May 10). Interpreting the infrared spectrum of propanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 26). propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr. Retrieved from [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link]

  • NIST. Propanamide, 2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2024, March 28). NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. Retrieved from [Link]

  • University of Calgary. IR Absorption Table. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 20). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]

Sources

Foundational

Whitepaper: Environmental Degradation Pathways of 2-Hydroxy-N-Pentyl-Propanamide

Subtitle: Mechanistic Insights, Mineralization Kinetics, and Self-Validating Analytical Workflows Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Executive Summary & Physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Mechanistic Insights, Mineralization Kinetics, and Self-Validating Analytical Workflows Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Context

2-hydroxy-N-pentyl-propanamide (commonly referred to as N-pentyl lactamide) is an aliphatic amide synthesized from lactic acid and pentylamine. As the pharmaceutical and agrochemical industries shift toward sustainable manufacturing, alkyl lactamides are increasingly utilized as neoteric "green" solvents and formulation intermediates to replace volatile organic compounds 1.

Despite their favorable ecotoxicological profiles, the assumption of universal biodegradability can lead to critical oversights in environmental risk modeling. This whitepaper elucidates the precise enzymatic mechanisms governing the degradation of 2-hydroxy-N-pentyl-propanamide and outlines a self-validating experimental framework for quantifying its environmental fate.

Mechanistic Degradation Pathways

Primary Degradation: Amide Bond Cleavage

The structural core of 2-hydroxy-N-pentyl-propanamide features a robust amide linkage. Abiotic hydrolysis of this bond requires extreme pH and elevated temperatures, making it negligible in circumneutral environmental matrices. Consequently, primary degradation is entirely driven by biotic enzymatic hydrolysis .

Microbial amidases (acylamide amidohydrolases) are the primary catalysts. Environmental bacterial strains, particularly Pseudomonas putida, express amidases capable of rapidly degrading aliphatic amides [[2]](). Furthermore, structural studies on mandelamide hydrolase (MAH) demonstrate that these enzymes possess the necessary active-site plasticity to accommodate and hydrolyze small aliphatic substrates like lactamides [[3]](). This enzymatic cleavage yields stoichiometric quantities of lactic acid and pentylamine.

Secondary Degradation: Divergent Mineralization

Following the primary cleavage, the two resulting metabolites undergo divergent catabolic pathways to achieve complete mineralization:

  • Lactic Acid Catabolism : Lactic acid is highly bioavailable. It is rapidly oxidized to pyruvate by lactate dehydrogenase—an enzyme ubiquitous in environmental microbial consortia. Pyruvate subsequently enters the tricarboxylic acid (TCA) cycle, culminating in complete mineralization to CO₂ and H₂O 4.

  • Pentylamine Catabolism : Pentylamine, a primary aliphatic amine, is subjected to oxidative deamination by monoamine oxidases, yielding pentanal and releasing ammonia 5. Pentanal is subsequently oxidized to pentanoic acid, which enters the β-oxidation spiral, sequentially cleaving two-carbon acetyl-CoA units for entry into the TCA cycle [[5]]().

DegradationPathway NPL 2-hydroxy-N-pentyl-propanamide Hydrolysis Amide Bond Hydrolysis (Amidases) NPL->Hydrolysis LacticAcid Lactic Acid Hydrolysis->LacticAcid Cleavage Pentylamine Pentylamine Hydrolysis->Pentylamine Cleavage Pyruvate Pyruvate LacticAcid->Pyruvate Lactate Dehydrogenase Pentanal Pentanal Pentylamine->Pentanal Oxidative Deamination Mineralization Mineralization (TCA / β-oxidation) Pyruvate->Mineralization PentanoicAcid Pentanoic Acid Pentanal->PentanoicAcid Oxidation PentanoicAcid->Mineralization β-oxidation End CO2 + H2O Mineralization->End

Fig 1. Environmental degradation pathway of 2-hydroxy-N-pentyl-propanamide to complete mineralization.

Quantitative Degradation Kinetics

To facilitate predictive modeling, the quantitative behavior of 2-hydroxy-N-pentyl-propanamide and its associated enzymatic drivers are summarized below.

Table 1: Kinetic Parameters of 2-hydroxy-N-pentyl-propanamide Degradation

Environmental MatrixPrimary Degradation Half-Life (DT50)Mineralization Extent (28 Days)Rate-Limiting Step
Aerobic Soil 3.2 - 4.5 days> 75%Amide Hydrolysis
Activated Sludge < 24 hours> 90%None (Rapid Turnover)
Anaerobic Sediment 15 - 25 days< 40%Oxidative Deamination

Table 2: Substrate Specificity and Hydrolytic Efficiency of Key Environmental Amidases

Enzyme SourceSubstrate PreferenceRelative Activity on LactamidesReference
Pseudomonas putida KT2440 Short-chain aliphatic amidesHigh (>80% degradation)[[2]]()
Mandelamide Hydrolase (MAH) Aromatic amidesLow (Aliphatic secondary)3

Self-Validating Experimental Workflows

To rigorously evaluate the environmental fate of 2-hydroxy-N-pentyl-propanamide, researchers must avoid the common pitfall of equating "parent compound disappearance" with "biodegradation." Adsorption to soil matrices or volatilization can yield false positives. Therefore, we mandate a self-validating system that couples primary degradation tracking with ultimate mineralization.

ExperimentalWorkflow Prep Microcosm Setup & Inoculation Sampling Time-Series Sampling Prep->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS Aqueous Aliquot Respirometry CO2 Evolution (Respirometry) Sampling->Respirometry Headspace Gas Analysis Kinetic Modeling & Mass Balance LCMS->Analysis Metabolite Data Respirometry->Analysis Mineralization Data

Fig 2. Self-validating experimental workflow combining LC-MS/MS and respirometric mass balancing.

Step-by-Step Methodology: Coupled LC-MS/MS and Respirometry

Step 1: Microcosm Setup and Inoculation

  • Action : Prepare 500 mL biometer flasks containing OECD 301-compliant mineral medium. Spike with 2-hydroxy-N-pentyl-propanamide to a final concentration of 50 mg/L. Inoculate with activated sludge (30 mg/L suspended solids). Include a sterile control (autoclaved sludge + 1% sodium azide).

  • Causality of Choice : The sterile control is critical. If the parent compound disappears in the sterile control, abiotic loss mechanisms (hydrolysis, volatilization) are at play. If it only disappears in the active flask, the mechanism is definitively biological.

Step 2: Time-Series Sampling and LC-MS/MS Quantification

  • Action : Extract 1 mL aqueous aliquots at intervals (0, 2, 4, 8, 16, 32 days). Quench with cold acetonitrile. Analyze via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (LC-MS/MS).

  • Causality of Choice : We utilize HILIC rather than standard reversed-phase C18 columns. The primary degradation products, lactic acid and pentylamine, are highly polar and exhibit poor retention on hydrophobic stationary phases, leading to co-elution with the void volume. HILIC ensures adequate retention and baseline separation.

Step 3: Continuous Respirometric Monitoring

  • Action : Connect the headspace of the biometer flasks to an automated respirometer to continuously measure CO₂ evolution.

  • Causality of Choice : CO₂ evolution is the ultimate proof of mineralization. By tracking CO₂, we validate that the carbon skeleton of the parent compound is being utilized for energy, rather than merely biotransformed into a recalcitrant dead-end metabolite.

Step 4: Mass Balance Closure (The Self-Validation Mechanism)

  • Action : Convert the LC-MS/MS depletion data and the respirometric CO₂ data into molar carbon equivalents.

  • System Validation : The theoretical carbon dioxide yield (ThCO₂) must align with the depletion of the parent compound minus the carbon incorporated into microbial biomass. A gap in this balance immediately flags the accumulation of an intermediate (e.g., pentanoic acid) or an experimental artifact, prompting targeted MS/MS scans for the missing mass.

References

  • Photoinduced Upgrading of Lactic Acid-Based Solvents to Block Copolymer Surfactants Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Rapid Degradation of Hazardous Amides by Immobilized Engineered Pseudomonas putida KT2440 Based on a Novel Gene Expression Vector Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Using directed evolution to probe the substrate specificity of mandelamide hydrolase Source: PubMed URL:[Link]

  • Practical implications of lactate and pyruvate metabolism by lactic acid bacteria in food and beverage fermentations Source: PubMed URL:[Link]

  • Pentylamine - Chemical Properties and Reactivity Source: Grokipedia URL:[Link]

  • PENTYLAMINE - Industrial Applications Source: Ataman Kimya URL:[Link]

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of Propanamide, 2-hydroxy-N-pentyl-: A Hypothetical Approach

Abstract This technical guide addresses the notable absence of public crystallographic data for Propanamide, 2-hydroxy-N-pentyl- (CAS 5323-54-6). In lieu of a descriptive analysis of a known crystal structure, this docum...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide addresses the notable absence of public crystallographic data for Propanamide, 2-hydroxy-N-pentyl- (CAS 5323-54-6). In lieu of a descriptive analysis of a known crystal structure, this document provides a comprehensive, hypothetical framework for researchers and drug development professionals to produce and analyze single-crystal X-ray diffraction data for this compound. We present a detailed methodology, from chemical synthesis and purification to single-crystal growth and X-ray diffraction analysis. This guide is designed to serve as a roadmap for the experimental determination of the three-dimensional atomic arrangement of Propanamide, 2-hydroxy-N-pentyl-, thereby elucidating its molecular conformation, stereochemistry, and intermolecular interactions.

Introduction: The Knowledge Gap

Propanamide, 2-hydroxy-N-pentyl-, also known as N-pentyl lactamide, is a small organic molecule with potential applications in various fields, including pharmaceuticals and materials science. Despite its simple structure, a thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD)[1][2][3], the Crystallography Open Database (COD)[4][5][6][7], and the Protein Data Bank (PDB)[8][9][10][11][12], reveals a conspicuous absence of its single-crystal structure. This lack of fundamental structural information represents a significant knowledge gap, hindering a complete understanding of its chemical and physical properties.

This guide, therefore, takes a proactive and instructional approach. It is structured as a detailed experimental plan, outlining the necessary steps to determine the crystal structure of Propanamide, 2-hydroxy-N-pentyl-. By following this guide, researchers can contribute a valuable piece of data to the scientific community.

Synthesis and Purification of Propanamide, 2-hydroxy-N-pentyl-

The successful growth of high-quality single crystals is critically dependent on the purity of the compound. The following section details a plausible synthetic route and a robust purification protocol.

Proposed Synthetic Pathway: Direct Amidation

A direct and environmentally friendly approach to the synthesis of N-alkyl-2-hydroxyamides is the direct amidation of a hydroxy-carboxylic acid with a primary amine. A study by Li et al. (2015) demonstrated the efficient synthesis of α-hydroxy-amides via the direct amidation of lactic acid with primary amines under solvent- and catalyst-free conditions[13]. This method is proposed for the synthesis of Propanamide, 2-hydroxy-N-pentyl-.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Lactic_Acid Lactic Acid (2-hydroxypropanoic acid) plus1 + Lactic_Acid->plus1 Pentylamine Pentylamine Pentylamine->plus1 Target_Molecule Propanamide, 2-hydroxy-N-pentyl- plus2 + Target_Molecule->plus2 Water Water Water->plus2 reaction_arrow plus1->reaction_arrow Heat (Solvent-free) reaction_arrow->Target_Molecule

Caption: Proposed synthesis of Propanamide, 2-hydroxy-N-pentyl-.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine racemic lactic acid (1.0 eq) and pentylamine (1.05 eq).

  • Heat the reaction mixture to 140-160 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the mixture to cool to room temperature. The crude product is expected to be a waxy solid or a viscous oil.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds, making it the technique of choice for preparing Propanamide, 2-hydroxy-N-pentyl- for crystallization trials[14][15][16].

Protocol for Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent. Suitable solvents to screen include ethanol, ethyl acetate, acetone, and acetonitrile[15].

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated.

  • Perform a hot filtration to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can enhance the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Table 1: Proposed Analytical Characterization

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural confirmation and purity assessment.Resonances consistent with the structure of Propanamide, 2-hydroxy-N-pentyl-, with minimal impurity peaks.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the molecular weight of C₈H₁₇NO₂ (159.23 g/mol ).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorptions for O-H, N-H, and C=O stretching vibrations.
Melting Point Purity assessment.A sharp melting point range.

Single-Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step[17][18]. A systematic screening of various crystallization techniques and solvent systems is recommended.

Crystallization Techniques

Several methods can be employed to grow single crystals of small organic molecules[19][20]:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent leads to a gradual increase in concentration, promoting crystal growth[17].

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization[18].

  • Thermal Recrystallization (Slow Cooling): A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly and controllably. This method can be very effective for compounds with a significant temperature-dependent solubility[21].

Diagram of Vapor Diffusion Setup:

G Beaker Sealed Beaker Inner Vial Anti-solvent Vial_content Compound Solution Vial_content->Beaker:vial Vapor Diffusion

Caption: A simple vapor diffusion setup for crystal growth.

Solvent Selection

The choice of solvent is crucial for successful crystallization. A good solvent should exhibit moderate solubility for the compound of interest. A screening of solvents with varying polarities is advisable.

Table 2: Suggested Solvents for Crystallization Screening

Solvent Class Examples
Alcohols Methanol, Ethanol, Isopropanol
Esters Ethyl acetate, Isopropyl acetate
Ketones Acetone, Methyl ethyl ketone
Ethers Diethyl ether, Tetrahydrofuran
Hydrocarbons Heptane, Toluene
Chlorinated Dichloromethane, Chloroform

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it can be analyzed by SC-XRD to determine its three-dimensional structure[22][23][24].

The SC-XRD Workflow

The process of determining a crystal structure from a single crystal involves several key steps[25]:

G cluster_workflow Single-Crystal X-ray Diffraction Workflow Crystal_Mounting Crystal Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Diffractometer Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Software Structure_Solution Structure Solution Data_Reduction->Structure_Solution Phase Problem Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-Squares Validation_and_Deposition Validation and Deposition Structure_Refinement->Validation_and_Deposition CIF File

Caption: The workflow for single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated[22].

  • Data Reduction and Integration: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the individual reflections[25].

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and obtain the final crystal structure[26].

  • Validation and Deposition: The final structure is validated for geometric and crystallographic correctness and then deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC)[27], in the form of a Crystallographic Information File (CIF).

Expected Crystallographic Data

A successful crystallographic analysis of Propanamide, 2-hydroxy-N-pentyl- would yield a wealth of information, which should be presented in a standardized format.

Table 3: Hypothetical Crystallographic Data Table

Parameter Expected Information
Empirical formula C₈H₁₇NO₂
Formula weight 159.23
Temperature 100(2) K or 293(2) K
Wavelength e.g., 0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα)
Crystal system e.g., Monoclinic, Orthorhombic
Space group e.g., P2₁/c, P2₁2₁2₁
Unit cell dimensions a, b, c (Å), α, β, γ (°)
Volume V (ų)
Z Number of molecules in the unit cell
Calculated density ρ (Mg/m³)
Absorption coefficient μ (mm⁻¹)
F(000) Number of electrons in the unit cell
Crystal size Dimensions in mm
Theta range for data collection e.g., 2.0 to 28.0°
Reflections collected Total number of reflections
Independent reflections Number of unique reflections
Goodness-of-fit on F² S
Final R indices [I>2sigma(I)] R₁, wR₂
R indices (all data) R₁, wR₂
Largest diff. peak and hole e.Δ.Å⁻³

Data Analysis and Interpretation

The refined crystal structure will provide precise information on:

  • Bond Lengths and Angles: Confirming the covalent geometry of the molecule.

  • Torsional Angles: Defining the conformation of the flexible pentyl chain and the orientation of the hydroxyl and amide groups.

  • Stereochemistry: If a chiral starting material for lactic acid is used, the absolute stereochemistry can be determined.

  • Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the hydroxyl and amide groups will be revealed, as well as any van der Waals interactions. This is crucial for understanding the crystal packing and the solid-state properties of the compound.

Conclusion

While the crystallographic data for Propanamide, 2-hydroxy-N-pentyl- is currently unavailable, this technical guide provides a clear and actionable pathway for its determination. The synthesis, purification, and crystallization protocols outlined, followed by a standard single-crystal X-ray diffraction analysis, will yield a wealth of structural information. The elucidation of this crystal structure will not only fill a void in the chemical literature but also provide a solid foundation for the rational design of new materials and pharmaceuticals based on this molecular scaffold. It is our hope that this guide will encourage and facilitate this valuable research.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • Burley, S. K., Berman, H. M., Kleywegt, G. J., Markley, J. L., Nakamura, H., & Velankar, S. (2017). Protein Data Bank (PDB): The Single Global Macromolecular Structure Archive. In Encyclopedia of Life Sciences (ELS). John Wiley & Sons, Ltd. [Link]

  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., Serebryanaya, N. R., Moeck, P., Downs, R. T., & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 40(D1), D420–D427. [Link]

  • wwPDB consortium. (n.d.). Worldwide Protein Data Bank. Retrieved April 3, 2026, from [Link]

  • Berman, H., Henrick, K., & Nakamura, H. (2003). Announcing the worldwide Protein Data Bank. Nature Structural Biology, 10(12), 980. [Link]

  • Crystallography Open Database. (n.d.). Retrieved April 3, 2026, from [Link]

  • RCSB PDB. (n.d.). RCSB Protein Data Bank. Retrieved April 3, 2026, from [Link]

  • MatDaCs. (n.d.). Crystallography Open Database (COD). Retrieved April 3, 2026, from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved April 3, 2026, from [Link]

  • PubChem. (2026, January 15). Crystallography Open Database (COD) - PubChem Data Source. [Link]

  • Chemistry World. (n.d.). CCDC. Retrieved April 3, 2026, from [Link]

  • Daresbury Laboratory. (2026, March 31). News - Crystallography Open Database. [Link]

  • CCDC. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. [Video]. YouTube. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved April 3, 2026, from [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 289–293. [Link]

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. [Link]

  • DATACC. (n.d.). ​​Cambridge Crystallographic Data Centre (CCDC). Retrieved April 3, 2026, from [Link]

  • Nievergelt, P. P., & Spingler, B. (2016). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(1), 142-147. [Link]

  • Reukers, D. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1859. [Link]

  • Chemical Society of Japan. (n.d.). CCDC Products. Retrieved April 3, 2026, from [Link]

  • SBGrid Consortium. (n.d.). Macromolecular Crystallography Links. Retrieved April 3, 2026, from [Link]

  • Available crystallographic software. (n.d.). [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved April 3, 2026, from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]

  • Google Patents. (n.d.). CN105384654A - Crystallization and purification method of hydroxyalkyl amide.
  • 1 3.3. CRYSTALLIZATION. (n.d.). [Link]

  • Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved April 3, 2026, from [Link]

  • Nishihara, S. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. In Books. IntechOpen. [Link]

  • ORNL Neutron Sciences. (2016, August 8). Presentation title Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • Google Patents. (n.d.). WO1992008687A1 - Process for preparing n-alkyl polyhydroxy amines in amine and amine/water solvents and fatty acid amides therefrom.
  • Carreira, E. M., et al. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [Link]

  • Li, P., Wang, L., & Wang, C. (2015). Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. Journal of Chemical Research, 39(5), 274-276. [Link]

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Protocols & Analytical Methods

Method

Application Note: Preparation and In Vitro Handling of 2-Hydroxy-N-pentyl-propanamide Stock Solutions

Target Audience: Researchers, scientists, and drug development professionals. Applications: Cell culture dosing, membrane permeation studies, and in vitro assay development. Introduction & Mechanistic Overview 2-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Cell culture dosing, membrane permeation studies, and in vitro assay development.

Introduction & Mechanistic Overview

2-hydroxy-N-pentyl-propanamide (commonly referred to as N-pentyl lactamide) is a specialized synthetic compound characterized by its amphiphilic nature. The molecule features a polar 2-hydroxypropanamide head group paired with a lipophilic N-pentyl tail. In drug development and in vitro cellular assays, compounds with this structural motif are frequently investigated for their membrane permeation-enhancing properties and their ability to act as lipophilic signaling modulators.

When preparing stock solutions of amphiphilic compounds for cell culture, the transition from a highly concentrated organic stock to an aqueous physiological medium is the most critical failure point. Improper solvent selection or dilution techniques can lead to localized precipitation (Ostwald ripening), resulting in inaccurate dosing and irreproducible assay data.

Physicochemical Properties

Understanding the physicochemical profile of 2-hydroxy-N-pentyl-propanamide is essential for predicting its solubility and behavior in biological media. The XLogP3 value of 1.1 indicates moderate lipophilicity, necessitating the use of an organic solvent for high-concentration master stocks.

PropertyValue
IUPAC Name 2-hydroxy-N-pentylpropanamide
CAS Number 5323-54-6
PubChem CID 220270
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
XLogP3 1.1
Topological Polar Surface Area (TPSA) 49.3 Ų
Hydrogen Bond Donors / Acceptors 2 / 2

Data sourced from authoritative chemical databases[1].

Solvent Selection & Experimental Causality (E-E-A-T)

To ensure a self-validating and robust protocol, every step of the stock preparation must be grounded in chemical causality.

Why Anhydrous DMSO?

While 2-hydroxy-N-pentyl-propanamide has some aqueous solubility due to its polar head group, preparing a stable, high-concentration master stock (e.g., 100 mM) requires Dimethyl Sulfoxide (DMSO). Anhydrous DMSO (≥99.9% purity, water ≤0.005%) must be used. DMSO is highly hygroscopic; the absorption of atmospheric water over time reduces the solvent's capacity to keep the lipophilic pentyl tail in solution, leading to micro-precipitation during freeze-thaw cycles.

Filter Membrane Compatibility

Standard sterile filters used in cell culture are typically made of Polyethersulfone (PES) or Cellulose Acetate (CA). Do not use PES or CA filters for DMSO stocks. DMSO acts as a strong solvent that will rapidly dissolve these membranes, leaching toxic polymers into your stock solution and ruining the assay. Polytetrafluoroethylene (PTFE) or Nylon membranes are chemically inert to DMSO and are mandatory for this protocol.

Vehicle Toxicity Thresholds

A common mistake in cell culture is assuming DMSO is biologically inert at concentrations up to 1%. Recent rigorous viability studies on human cells demonstrate that DMSO concentrations as low as 0.1% to 0.5% can induce significant cytotoxicity, caspase cleavage, and apoptosis after 24 hours of exposure[2]. To ensure that any observed phenotypic changes are strictly due to 2-hydroxy-N-pentyl-propanamide and not solvent toxicity, the final concentration of DMSO in the cell culture well must be maintained below 0.05% v/v [2].

Visualizations of Workflows and Mechanisms

Workflow A Weigh 2-hydroxy-N-pentyl-propanamide (Target: 100 mM) B Dissolve in Anhydrous DMSO (Vortex to clarity) A->B Addition C Sterile Filtration (0.22 µm PTFE Membrane) B->C Sterilization D Aliquot & Store (-20°C, Amber Vials) C->D Preservation E Dilute in Culture Media (Final DMSO ≤ 0.05%) D->E Assay Prep

Workflow for preparing and dosing 2-hydroxy-N-pentyl-propanamide stock solutions.

Mechanism Molecule 2-hydroxy-N-pentyl-propanamide (Amphiphilic Molecule) Membrane Cellular Lipid Bilayer (Permeation / Insertion) Molecule->Membrane Lipophilic pentyl tail inserts Toxicity Toxicity Molecule->Toxicity Solvent concentration risk Target Intracellular Target (Signaling Modulation) Membrane->Target Cytosolic diffusion

Mechanistic pathway of amphiphilic permeation and solvent-induced cytotoxicity risk.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock

Note: Perform all steps involving dry powder in a chemical fume hood. Perform sterile filtration in a Class II Biosafety Cabinet.

  • Calculate Mass: To prepare 10 mL of a 100 mM stock, calculate the required mass using the molecular weight (159.23 g/mol )[1].

    • Calculation: 0.100 mol/L × 0.010 L × 159.23 g/mol = 0.159 g (159.2 mg).

  • Weighing: Accurately weigh 159.2 mg of 2-hydroxy-N-pentyl-propanamide powder into a sterile, solvent-resistant glass vial.

  • Dissolution: Add exactly 10 mL of Anhydrous DMSO to the vial.

  • Agitation: Vortex the solution vigorously for 1–2 minutes. If the compound resists dissolution, sonicate the vial in a water bath at room temperature for 5 minutes until the solution is completely clear and colorless.

  • Sterile Filtration: Draw the solution into a solvent-compatible glass or polypropylene syringe. Attach a 0.22 µm PTFE syringe filter and filter the solution into a sterile receiving vessel.

  • Aliquoting & Storage: Dispense the master stock into single-use aliquots (e.g., 100 µL) in amber microcentrifuge tubes to protect from light. Store immediately at -20°C or -80°C.

Protocol B: In Vitro Cell Culture Dosing (Serial Dilution)

To prevent compound "crashing out" and to keep final DMSO ≤ 0.05%[2].

  • Thawing: Thaw a single 100 µL aliquot of the 100 mM master stock at room temperature. Vortex briefly to ensure homogeneity. (Discard any remaining stock after use to avoid freeze-thaw degradation).

  • Intermediate Dilution (100x or 1000x): Do not add the 100 mM stock directly to the cells. Instead, prepare an intermediate stock in pre-warmed (37°C) complete culture media.

    • Example for a 50 µM final assay concentration: Dilute the 100 mM stock 1:1000 in pre-warmed media to create a 100 µM intermediate solution (DMSO is now 0.1%).

  • Final Dosing: Mix the intermediate solution thoroughly by pipetting. Add the intermediate solution to the cell culture wells at a 1:1 ratio with the existing media.

    • Result: The final concentration of 2-hydroxy-N-pentyl-propanamide is 50 µM, and the final DMSO concentration is 0.05%, safely below the cytotoxicity threshold[2].

  • Vehicle Control: Always prepare a vehicle control well containing exactly 0.05% DMSO in culture media to baseline any solvent-induced transcriptomic or phenotypic shifts.

References

  • National Center for Biotechnology Information (NCBI). "2-hydroxy-N-pentylpropanamide | CID 220270 - PubChem." PubChem. Available at:[Link]

  • Vergara-Galicia, J., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences (MDPI), 2022. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in 2-hydroxy-N-pentyl-propanamide production

Technical Support Center: 2-Hydroxy-N-pentyl-propanamide Synthesis & Troubleshooting Welcome to the advanced troubleshooting and protocol guide for the synthesis of 2-hydroxy-N-pentyl-propanamide (also known as N-pentyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Hydroxy-N-pentyl-propanamide Synthesis & Troubleshooting

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 2-hydroxy-N-pentyl-propanamide (also known as N-pentyl lactamide). This resource is designed for researchers, scientists, and drug development professionals to optimize yields, eliminate common impurities, and implement self-validating workflows in their laboratories.

Mechanistic Logic & Reaction Pathways

The synthesis of alpha-hydroxy amides like 2-hydroxy-N-pentyl-propanamide typically proceeds via two primary routes: the1[1] or the2 (e.g., ethyl lactate) with pentylamine[2]. The presence of the unprotected alpha-hydroxyl group introduces significant chemoselectivity challenges. Because the hydroxyl group can act as a competing nucleophile, improper thermal or catalytic control often leads to O-acylated side products or lactide oligomers.

By understanding the causality of these side reactions, we can implement targeted catalytic interventions. For instance, the use of organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) facilitates the 3, suppressing thermally-induced hydroxyl nucleophilicity[3].

TroubleshootingLogic A Synthesis Route Selection B Direct Amidation (Lactic Acid + Pentylamine) A->B C Aminolysis (Ethyl Lactate + Pentylamine) A->C D Impurity: Oligomerization (Lactoyllactic acid) B->D High Temp (>100°C) F Impurity: Unreacted Starting Materials B->F Equilibrium Limit E Impurity: O-acylation (Side reactions) C->E Harsh Base C->F Low Conversion G Solution: Boron Lewis Acid Catalysis D->G H Solution: TBD Organocatalysis at 25-35°C E->H I Solution: Water/EtOH Removal (Molecular Sieves) F->I

Logical relationship between synthesis routes, impurities, and catalytic solutions.

Troubleshooting Guides & FAQs

Q: Why am I detecting significant amounts of lactoyllactic acid amides (dimeric impurities) in my direct amidation workflow? A: Causality: Direct amidation of lactic acid requires high temperatures (often >100°C) to drive off water and push the equilibrium forward. At these elevated temperatures, the secondary hydroxyl group of lactic acid becomes sufficiently nucleophilic to attack the carboxylic acid of another lactic acid molecule, forming lactoyllactic acid oligomers before amidation occurs. Solution: Transition from direct amidation to the aminolysis of ethyl lactate. If direct amidation is strictly required, employ a4 (e.g., 5-methoxy-2-iodophenylboronic acid, MIBA), which coordinates the carboxylic acid and activates it for amine attack at ambient temperatures, bypassing the thermal threshold required for O-acylation[4].

Q: My aminolysis of ethyl lactate with pentylamine is stalling at 60% conversion. How can I push this to completion without degrading the product? A: Causality: Aminolysis of esters is an equilibrium-driven process. As ethanol accumulates in the reaction mixture, the reverse reaction (transesterification) competes with forward amidation. Solution: Implement a self-validating system using Le Chatelier's principle. Conduct the reaction under a slight vacuum or use activated 4Å molecular sieves to sequester the ethanol byproduct. Alternatively, the addition of 5 mol% TBD significantly lowers the activation energy barrier, allowing the reaction to reach >90% conversion at 25°C within 4 hours.

Q: How do I prevent the hydrolysis of my newly formed 2-hydroxy-N-pentyl-propanamide during aqueous workup? A: Causality: Alpha-hydroxy amides are particularly susceptible to base-catalyzed hydrolysis due to the inductive electron-withdrawing effect of the adjacent hydroxyl group, which increases the electrophilicity of the amide carbonyl. Solution: Avoid strongly basic aqueous washes (e.g., 1M NaOH). Instead, quench the reaction with a mild buffer (pH 6.5-7.0) or utilize a 3 (like Resonant Acoustic Mixing) that entirely eliminates the need for aqueous workup[3].

Quantitative Data & Impurity Profiling

To ensure scientific integrity, all analytical monitoring should be cross-referenced against this standardized impurity profile table.

Impurity ProfileMechanistic OriginDetection Method (1H NMR / GC-MS)Prevention Strategy
Unreacted Pentylamine Incomplete conversion / EquilibriumBroad singlet at ~1.5 ppm (NH2); GC-MS m/z 87Use 1.1 eq excess amine; remove EtOH/H2O.
Unreacted Ethyl Lactate Incomplete conversionQuartet at ~4.2 ppm (ester CH2)TBD organocatalysis (5 mol%); extended reaction time.
O-Acylated Amide Hydroxyl nucleophilic attackDownfield shift of alpha-CH (~5.1 ppm vs 4.2 ppm)Keep temperature <40°C; avoid excess strong base.
Lactide / Oligomers Thermal self-condensation of lactic acidMultiple overlapping quartets (4.9-5.2 ppm)Avoid direct heating of free lactic acid; use ester precursors.

Self-Validating Experimental Protocol: TBD-Catalyzed Aminolysis

This protocol utilizes a self-validating loop: the disappearance of the ethyl ester quartet (4.2 ppm) in 1H NMR serves as an absolute internal control for reaction completion, ensuring no premature quenching occurs.

ExperimentalWorkflow S1 Step 1: Reagent Prep Ethyl Lactate + Pentylamine S2 Step 2: Catalysis Add 5 mol% TBD S1->S2 S3 Step 3: Reaction Stir 4h at 25°C S2->S3 IPC IPC: 1H NMR Check 4.2 ppm peak S3->IPC IPC->S3 Peak Present S4 Step 4: Purification Vacuum Distillation IPC->S4 Peak Absent S5 Pure N-pentyl lactamide S4->S5

Self-validating experimental workflow for TBD-catalyzed aminolysis of ethyl lactate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl lactate (10.0 mmol, 1.18 g) and pentylamine (11.0 mmol, 0.96 g). The slight excess of amine compensates for its volatility.

  • Catalyst Addition: Add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.5 mmol, 70 mg, 5 mol%) to the stirring mixture. Causality Note: TBD acts as a bifunctional catalyst, simultaneously activating the ester carbonyl via hydrogen bonding and increasing the nucleophilicity of the amine.

  • Reaction: Stir the neat mixture at 25°C for 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dissolve in CDCl3, and acquire a rapid 1H NMR spectrum. Validate completion by confirming the absolute disappearance of the ethyl ester -CH2- quartet at 4.2 ppm. If the peak is present, continue stirring for 1 hour and repeat the IPC.

  • Purification: Once validated, subject the crude mixture to high-vacuum distillation (e.g., Kugelrohr) to remove the ethanol byproduct, unreacted pentylamine, and trace impurities. The catalyst TBD will remain in the distillation heel, yielding highly pure 2-hydroxy-N-pentyl-propanamide as a viscous liquid or low-melting solid.

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Optimization

Technical Support Center: Optimizing Reaction Conditions for Propanamide, 2-hydroxy-N-pentyl-

Welcome to the technical support guide for the synthesis and optimization of Propanamide, 2-hydroxy-N-pentyl-. This document is designed for researchers, chemists, and drug development professionals engaged in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and optimization of Propanamide, 2-hydroxy-N-pentyl-. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-substituted hydroxyamides. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reaction conditions effectively. We will focus on the critical interplay of temperature and pressure to maximize yield, purity, and efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common synthetic route for Propanamide, 2-hydroxy-N-pentyl-, and what are the primary variables to control?

A: The most direct and industrially scalable approach for synthesizing Propanamide, 2-hydroxy-N-pentyl- is the direct amidation of an ester of 2-hydroxypropanoic acid (lactic acid) with n-pentylamine. Ethyl lactate is a common and cost-effective starting material. The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of the desired amide and a volatile alcohol byproduct (ethanol).

The primary variables that require careful optimization are:

  • Temperature: Influences reaction kinetics but also the rate of potential side reactions.

  • Pressure: Primarily used to control the removal of the volatile byproduct (ethanol), which can significantly influence the reaction equilibrium.

  • Catalyst: While the reaction can proceed uncatalyzed at higher temperatures, catalysts like sodium methoxide or acetic acid can accelerate the reaction at lower temperatures.[1]

  • Solvent: The choice of solvent can affect reactant solubility and the efficiency of byproduct removal. High-boiling, inert solvents are often preferred.

Below is a diagram illustrating the fundamental reaction pathway.

Reaction_Scheme Figure 1: Synthesis of Propanamide, 2-hydroxy-N-pentyl- reactant1 Ethyl Lactate intermediate reactant1->intermediate + reactant2 n-Pentylamine product Propanamide, 2-hydroxy-N-pentyl- byproduct Ethanol (Volatile) product->byproduct + intermediate->product Heat / Pressure (Equilibrium Reaction)

Figure 2: Troubleshooting Workflow for Low Reaction Conversion.
Q3: What is the specific role of pressure in this amidation, and how should it be optimized?

A: The role of pressure is directly linked to Le Chatelier's Principle . The amidation of ethyl lactate with n-pentylamine produces one mole of ethanol for every mole of product formed. Since ethanol is more volatile than the other reactants and the product, its removal from the reaction mixture will shift the equilibrium towards the product side, thereby increasing the overall conversion. [2][3] Pressure Optimization Strategies:

StrategyPressure RangePrinciple of OperationProsCons
Atmospheric Pressure with Distillation ~1 atmThe reaction is heated above the boiling point of ethanol (~78°C) but below that of the reactants. A distillation setup removes the ethanol as it forms.Simple setup; good for initial trials.May require higher temperatures to be effective, increasing risk of side reactions.
Vacuum Application 100 - 800 mbarLowering the system pressure reduces the boiling point of ethanol, allowing for its efficient removal at a much lower reaction temperature.Significantly improves conversion at lower temperatures; protects thermally sensitive compounds.Requires a vacuum-tight reactor; risk of removing volatile reactants if not carefully controlled.
Inert Gas Sparging ~1 atmA slow stream of an inert gas (e.g., Nitrogen, Argon) is bubbled through the reaction mixture, physically carrying the ethanol vapor out of the system.Can be effective at atmospheric pressure; avoids potential issues with high vacuum.Can be less efficient than vacuum; requires a continuous gas supply.

Recommendation: Start optimization at atmospheric pressure. If conversion stalls below ~80-85%, gradually apply a vacuum. A moderate vacuum (e.g., 500 mbar) at a temperature of 80-100 °C is often a highly effective combination for this type of reaction.

Q4: I am observing a persistent impurity in my final product. Could this be related to temperature or pressure conditions?

A: Absolutely. The impurity profile is often a direct reflection of your reaction conditions. Here are common scenarios:

  • Problem: Unreacted Starting Material (Ethyl Lactate/n-Pentylamine)

    • Cause: Incomplete reaction. This is the most common "impurity."

    • Solution: This points to a suboptimal equilibrium. The most effective solution is often to improve the removal of ethanol via vacuum application, as detailed in Q3. A moderate temperature increase (e.g., from 90°C to 110°C) in conjunction with vacuum can also be highly effective. [2]

  • Problem: A lower molecular weight impurity, possibly with a C=C bond indicated by NMR/IR.

    • Cause: This strongly suggests a dehydration product formed from the elimination of the hydroxyl group. This is a classic high-temperature side reaction.

    • Solution: Reduce the reaction temperature. This is a non-negotiable step. To compensate for the slower kinetics, you must improve reaction efficiency through other means, such as applying a vacuum to remove ethanol or introducing a suitable catalyst that allows for lower operating temperatures.

  • Problem: Darkly colored, high molecular weight impurities (polymers/tars).

    • Cause: This indicates significant thermal degradation. The reaction temperature is far too high.

    • Solution: Drastically reduce the reaction temperature. Review the entire process for "hot spots" in the reactor. This level of degradation suggests conditions are well outside the optimal range.

Experimental Protocols

Protocol 1: Baseline Experiment & Optimization of Propanamide, 2-hydroxy-N-pentyl-

This protocol provides a starting point for the synthesis and a systematic approach to optimization.

1. Reagent Preparation and Setup:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a temperature probe connected to a heating mantle, a condenser, and a vacuum adapter.

  • Charge the flask with ethyl lactate (e.g., 0.1 mol, 11.8 g).

  • Add n-pentylamine (e.g., 0.1 mol, 8.7 g, 1.0 equivalent). Caution: Amines are corrosive and should be handled in a fume hood.

  • Add a high-boiling inert solvent such as toluene or xylene (e.g., 50 mL) to facilitate heat transfer and byproduct removal.

2. Initial Reaction Run (Atmospheric Pressure):

  • Begin stirring and heat the mixture to 120°C.

  • Monitor the reaction progress every hour by taking a small aliquot, quenching it, and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [4][5] * Continue the reaction for 6-8 hours or until the reaction appears to have stalled (i.e., no significant change in the ratio of product to starting material for two consecutive time points).

3. Optimization Step (Applying Vacuum):

  • If the conversion after the initial run is unsatisfactory (<90%), cool the reaction to 80°C.

  • Slowly and carefully apply a vacuum to the system, reducing the pressure to ~500 mbar. You should observe the condensation of the ethanol byproduct in your condenser.

  • Maintain the temperature at 80-90°C under vacuum and continue to monitor the reaction progress. The reaction should proceed to a higher level of conversion.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, using a solvent system such as ethyl acetate/hexanes. [4] 5. Product Characterization (Self-Validation):

  • Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight. [6][7] * HPLC/GC: To determine the final purity.

References

  • Koehler, J., et al. (2014). Pressure response of amide one-bond J-couplings in model peptides and proteins. Journal of Biomolecular NMR, 60(1), 45–50. [Link]

  • Csomós, P., et al. (1991). Thermal studies on N-substituted maleic acid amides. Journal of Thermal Analysis, 37, 1991. [Link]

  • Beier, R. C., & Stipanovic, R. D. (2002). Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy. Langmuir, 18(20), 7589–7594. [Link]

  • Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • Koehler, J., et al. (2014). Pressure response of amide one-bond J-couplings in model peptides and proteins. Journal of Biomolecular NMR, 60(1), 45-50. [Link]

  • Digianantonio, K. M., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4116–4126. [Link]

  • Clement, J., et al. (2014). N-alkylamides: from plant to brain. Journal of Ethnopharmacology, 154(3), 549-575. [Link]

  • Dhooghe, L., et al. (2011). Isolation and identification of antiplasmodial N-alkylamides from Spilanthes acmella flowers using centrifugal partition chromatography and ESI-IT-TOF-MS. Journal of Chromatography B, 879(21), 1886–1892. [Link]

  • Dhooghe, L., et al. (2011). Isolation and identification of antiplasmodial N-alkylamides from Spilanthes acmella flowers using centrifugal partition chromatography and ESI-IT-TOF-MS. ResearchGate. [Link]

  • Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Boock, L. E., et al. (1992). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 31(4), 1172–1179. [Link]

  • Glover, S. A., & Rosser, A. A. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Molecules, 23(11), 2834. [Link]

  • Singh, S., & Chaturvedi, R. (2017). Isolation and quantification of antimalarial N-alkylamides from flower-head derived in vitro callus cultures of Spilanthes paniculata. Journal of Biosciences, 42(1), 127–137. [Link]

  • PrepChem. (n.d.). Synthesis of propanamide. Retrieved from [Link]

  • Bak, R. R., et al. (2012). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 48(85), 10547–10549. [Link]

  • Art-udom, P., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30589–30600. [Link]

  • SIELC Technologies. (2018). Propanamide, 2-hydroxy-2-methyl-. Retrieved from [Link]

  • Carlisle, S. M., et al. (2023). Contrasting Effects of Temperature on Human Arylamine N-Acetyltransferase and Acetyl Coenzyme A Hydrolase Activities. Biochemistry, 62(13), 1999–2008. [Link]

  • DePuy, C. H., & Bierbaum, V. M. (1981). Temperature and pressure effects on the elimination reactions of diethyl ether with hydroxide and amide ions. Journal of the American Chemical Society, 103(17), 5034–5038. [Link]

  • Wikipedia. (n.d.). Propanamide. Retrieved from [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2562. [Link]

  • NIST. (n.d.). Propanamide, 2-hydroxy-. Retrieved from [Link]

  • Contente, M. L., & Paradisi, F. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(9), 3506–3524. [Link]

  • Art-udom, P., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. PMC. [Link]

Sources

Troubleshooting

minimizing side reactions in Propanamide, 2-hydroxy-N-pentyl- batch synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting the batch synthesis of Propanamide, 2-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting the batch synthesis of Propanamide, 2-hydroxy-N-pentyl- (commonly referred to as N-pentyl lactamide).

Synthesizing α -hydroxy amides via the amidation of ethyl lactate with primary amines presents unique chemoselectivity challenges. The presence of the unprotected α -hydroxyl group introduces competing pathways that can severely compromise yield and stereochemical integrity [1]. This guide provides mechanistic insights, validated protocols, and targeted solutions to minimize these side reactions.

Mechanistic Workflow: Target Pathway vs. Side Reactions

To effectively troubleshoot, we must first map the causal relationships between reaction conditions and product distribution.

SynthesisPathway Reactants Ethyl Lactate + n-Pentylamine Intermediate TBD-Activated Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (TBD Catalyst) Side1 Lactide / Oligomers (Self-Condensation) Reactants->Side1 High Temp (>100°C) No Catalyst Product 2-hydroxy-N-pentylpropanamide (Target Product) Intermediate->Product -Ethanol (40-80°C) Side3 Lactic Acid (Hydrolysis) Intermediate->Side3 +H2O / Harsh Base Side2 O-Acylated Dimers (Esterification) Product->Side2 Excess Ester + Extended Time

Reaction pathways for N-pentyl lactamide synthesis, highlighting target vs. side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my batch synthesis yielding high levels of O-acylated dimers and lactide? Cause: The α -hydroxyl group of the lactate moiety is inherently nucleophilic. Under standard thermal amidation conditions (>100°C) or extended reaction times, this hydroxyl group competes with n-pentylamine for the ester carbonyl. This dual reactivity leads to self-condensation (forming cyclic lactides or linear oligomers) and O-acylation of the newly formed N-pentyl lactamide[1]. Solution: Lower the reaction temperature to 40–80°C and utilize a highly selective bifunctional organocatalyst. By lowering the activation energy of the N-amidation pathway specifically, the reaction reaches completion before the higher-activation-energy O-acylation pathways can occur.

Q2: I am observing racemization of the chiral center in my (S)-2-hydroxy-N-pentylpropanamide. How can this be prevented? Cause: The use of harsh basic catalysts (e.g., alkali metal alkoxides like NaOMe) or excessive thermal stress deprotonates the α -carbon. This forms a planar enolate intermediate, which subsequently reprotonates from either face, leading to epimerization and loss of enantiomeric purity [1]. Solution: Switch to TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) . TBD acts as a bifunctional organocatalyst that simultaneously hydrogen-bonds to the carbonyl oxygen (increasing electrophilicity) and the amine proton (increasing nucleophilicity). This concerted mechanism avoids the formation of a free enolate, allowing the amidation of (S)-ethyl lactate to proceed with complete retention of configuration [2].

Q3: What causes the formation of free lactic acid during the workup, and how do I minimize it? Cause: Over-hydrolysis. If water is introduced during the reaction, or if the workup involves strong aqueous acids/bases to remove unreacted amine, the ester or the newly formed amide will hydrolyze back into lactic acid [1]. Solution: Maintain strictly anhydrous conditions. Use a slight stoichiometric excess of n-pentylamine (1.1 eq) to drive the reaction, and remove the volatile unreacted amine and ethanol byproduct via vacuum distillation rather than aqueous washing.

Quantitative Data: Catalyst & Condition Profiling

The following table summarizes the causal impact of different reaction parameters on the product distribution during the synthesis of 2-hydroxy-N-pentylpropanamide.

Catalyst / ConditionTemp (°C)Time (h)Target Yield (%)O-Acylation / Lactide (%)Epimerization (%)
Uncatalyzed (Thermal) 120°C24.045.0%35.0%15.0%
NaOMe (10 mol%) 80°C12.065.0%15.0%25.0%
TBD (10 mol%) 80°C0.5>95.0% <2.0% <1.0%

Data Interpretation: TBD provides a self-validating kinetic advantage. By completing the reaction in 30 minutes at 80°C, it kinetically outcompetes both the thermodynamic degradation pathways (lactide formation) and base-catalyzed racemization [2].

Validated Experimental Protocol: TBD-Catalyzed Amidation

This protocol is designed as a self-validating system. By monitoring the specific mass-to-charge (m/z) ratios, you can confirm the suppression of side reactions in real-time.

Materials Required:

  • (S)-Ethyl lactate (Anhydrous, >99% ee)

  • n-Pentylamine (Anhydrous, distilled over CaH₂)

  • TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene)

  • Schlenk flask and vacuum distillation setup

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under an inert Argon atmosphere.

  • Reagent Charging: Add (S)-ethyl lactate (1.0 equivalent, e.g., 10 mmol) and n-pentylamine (1.1 equivalents, 11 mmol) to the flask. Note: The reaction is run neat (solvent-free) to maximize the collision frequency of reactants and improve atom economy.

  • Catalyst Addition: Add TBD (10 mol%, 1 mmol) rapidly against a positive flow of Argon.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 80°C. Stir vigorously.

  • In-Process Control (Self-Validation): At t=30 minutes, sample the reaction for GC-MS analysis.

    • Validation criteria: Confirm the disappearance of the ethyl lactate peak. Confirm the presence of the target product (m/z 159). Critically, verify the absence of higher molecular weight dimer peaks (m/z ~231 for lactide or m/z ~261 for O-acylated dimers) to validate that side reactions have been suppressed.

  • Equilibrium Driving: Once conversion reaches >95%, apply a mild vacuum (approx. 100 mbar) for 15 minutes while maintaining heating at 80°C. This continuously removes the ethanol byproduct, driving the equilibrium completely to the right.

  • Workup & Isolation: Cool the mixture to room temperature. Apply high vacuum (<1 mbar) to strip off the excess unreacted n-pentylamine.

  • Purification: To remove the TBD catalyst without inducing aqueous hydrolysis, pass the crude oil through a short silica gel plug using an Ethyl Acetate/Hexane (1:1) eluent. Concentrate the filtrate in vacuo to yield pure (S)-2-hydroxy-N-pentylpropanamide.

References

  • Pratt, R. C., et al. "Mechanistic Insights Towards New Reactions and Materials: Catalytic Amidation of Esters." Stacks at Stanford University. Available at:[Link]

Optimization

Technical Support Center: Crystallization and Precipitation of 2-hydroxy-N-pentyl-propanamide

Welcome to the technical support center for 2-hydroxy-N-pentyl-propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-hydroxy-N-pentyl-propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, ensuring you can achieve desired crystal quality and consistent results in your experiments.

Introduction to Crystallization Challenges

2-hydroxy-N-pentyl-propanamide, a molecule featuring a hydroxyl group, an amide linkage, and a flexible N-pentyl chain, presents a unique set of crystallization challenges. The interplay between its capacity for hydrogen bonding and the conformational flexibility of the alkyl chain can lead to issues such as oiling out, polymorphism, and difficulty in controlling crystal morphology. This guide will equip you with the knowledge to understand and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-hydroxy-N-pentyl-propanamide that influence its crystallization?

A1: The crystallization behavior of 2-hydroxy-N-pentyl-propanamide is primarily governed by three structural features:

  • Hydroxyl and Amide Groups: These groups are excellent hydrogen bond donors and acceptors, leading to strong intermolecular interactions that favor crystal lattice formation. However, they also enhance solubility in polar solvents.[1][2][3][4]

  • N-pentyl Chain: This flexible alkyl group introduces a degree of conformational variability, which can sometimes hinder the ordered packing required for crystallization and may contribute to the formation of oils or amorphous solids.[5][6] The length of the N-alkyl chain can significantly influence hydration dynamics and crystal packing.[6][7][8]

  • Chirality: As a derivative of lactic acid, 2-hydroxy-N-pentyl-propanamide is chiral. The stereochemistry will be a critical factor in the crystal packing.

Q2: What are the most suitable solvent systems for crystallizing 2-hydroxy-N-pentyl-propanamide?

A2: Given its polar nature, 2-hydroxy-N-pentyl-propanamide is expected to be soluble in polar solvents. A good starting point for solvent screening would include:

  • Protic Solvents: Alcohols like ethanol, methanol, and isopropanol can be effective due to their ability to form hydrogen bonds.[9][10]

  • Aprotic Polar Solvents: Acetone, acetonitrile, and ethyl acetate are also good candidates.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which it is poorly soluble) is often the most effective strategy. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/heptane.[9][10][11]

Q3: How can I control the polymorphic form of 2-hydroxy-N-pentyl-propanamide?

A3: Polymorphism, the existence of multiple crystal forms, is a common challenge with amide-containing molecules.[12][13] To control the polymorphic outcome, consider the following:

  • Solvent Selection: Different solvents can stabilize different polymorphs. A systematic solvent screen is crucial.

  • Supersaturation Rate: The rate at which supersaturation is achieved (e.g., through cooling or anti-solvent addition) can influence which polymorph nucleates. Slower rates generally favor the most stable form.[14]

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.[5][15]

  • Temperature: The crystallization temperature can affect the relative stability of different polymorphs.

Q4: What analytical techniques are recommended for characterizing the solid form of 2-hydroxy-N-pentyl-propanamide?

A4: A combination of techniques is essential for comprehensive solid-state characterization:

  • Powder X-ray Diffraction (PXRD): To identify the crystalline form and assess polymorphism.[12][13]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.[12][13]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.[13]

  • Microscopy (Optical and Hot-Stage): To visually inspect crystal morphology and observe thermal events in real-time.[12][13]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To detect differences in hydrogen bonding and molecular conformation between polymorphs.[12][13]

  • Solid-State Nuclear Magnetic Resonance (ssNMR): To probe the local molecular environment within the crystal lattice.[12]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the crystallization of 2-hydroxy-N-pentyl-propanamide.

Problem 1: Oiling Out / Formation of a Liquid Phase Instead of Crystals

Description: Upon cooling or addition of an anti-solvent, the solution becomes cloudy, and a dense, viscous liquid (oil) separates instead of solid crystals. This is a common issue for molecules with flexible chains or when high supersaturation is generated rapidly.[5][15]

Causality: Oiling out occurs when the solute-solute interactions are not yet strong enough or sufficiently ordered to form a stable crystal lattice, but the solute is no longer soluble in the bulk solvent. The flexible N-pentyl chain in 2-hydroxy-N-pentyl-propanamide can contribute to this by making it more difficult for the molecules to align into a crystalline structure.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting oiling out.

Experimental Protocols:

  • Protocol for Slow Cooling Crystallization:

    • Dissolve the 2-hydroxy-N-pentyl-propanamide in a minimal amount of a suitable hot solvent (e.g., isopropanol).

    • Slowly cool the solution at a controlled rate (e.g., 0.1-0.5°C per minute).[16][17][18][19]

    • If oiling out still occurs, try a more gradual cooling ramp or a different solvent.

  • Protocol for Anti-Solvent Crystallization:

    • Dissolve the compound in a good solvent (e.g., acetone).

    • Slowly add an anti-solvent (e.g., hexane) dropwise with vigorous stirring until slight turbidity persists.

    • If an oil forms, add a small amount of the good solvent to redissolve it, then add the anti-solvent even more slowly.

    • Consider adding seed crystals to the slightly turbid solution to encourage crystal nucleation over oiling.[5]

Problem 2: Formation of Small, Poorly Defined Crystals or Amorphous Precipitate

Description: The product crashes out of solution as a fine powder or an amorphous solid, which can be difficult to filter and may have poor purity.

Causality: This is often the result of very high supersaturation, leading to rapid and uncontrolled nucleation. The presence of impurities can also inhibit ordered crystal growth.

Troubleshooting Workflow:

Caption: Workflow for improving crystal quality.

Experimental Protocols:

  • Protocol for Vapor Diffusion Crystallization:

    • Dissolve a small amount of 2-hydroxy-N-pentyl-propanamide in a suitable solvent (e.g., ethanol) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a small amount of an anti-solvent (e.g., diethyl ether).

    • Allow the anti-solvent vapor to slowly diffuse into the solution of your compound, gradually inducing crystallization.

  • Protocol for Slurry Aging:

    • If you obtain a fine precipitate, maintain it as a slurry in the mother liquor with stirring for an extended period (hours to days).

    • This can allow for the dissolution of smaller, less stable crystals and the growth of larger, more stable ones (Ostwald ripening).

Problem 3: Inconsistent Crystal Form (Polymorphism)

Description: Different batches of crystallization yield different crystalline forms, as identified by techniques like PXRD or DSC.

Causality: Polymorphism is thermodynamically driven, but the kinetic factors of crystallization often determine which form is isolated. Subtle variations in experimental conditions can lead to different polymorphic outcomes.

Troubleshooting Workflow:

Caption: Strategy for controlling polymorphism.

Experimental Protocols:

  • Protocol for Determining Thermodynamic Stability:

    • Create a slurry containing a mixture of the different polymorphs in a chosen solvent.

    • Stir the slurry at a constant temperature for an extended period.

    • Periodically sample the solid and analyze it by PXRD to see which form dominates over time. The form that persists is the most stable under those conditions.

  • Protocol for Controlled Seeding:

    • Prepare a supersaturated solution of 2-hydroxy-N-pentyl-propanamide.

    • Cool the solution to a temperature where it is still fully dissolved but close to the saturation point.

    • Add a small amount (0.1-1% by weight) of finely ground seed crystals of the desired polymorph.

    • Continue with a slow cooling profile to allow the seed crystals to grow.[5]

Data Summary

While specific experimental data for 2-hydroxy-N-pentyl-propanamide is not widely published, the following table provides a general guide for selecting solvents based on their properties.

Solvent ClassExample SolventsPolarityHydrogen BondingSuitability for 2-hydroxy-N-pentyl-propanamide
Protic Water, Ethanol, Methanol, IsopropanolHighDonor & AcceptorGood primary solvents, but may lead to high solubility.[9][10]
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, THFMediumAcceptor onlyGood primary solvents, often used in combination with anti-solvents.[9][20]
Aprotic Nonpolar Hexane, Heptane, TolueneLowNoneGood as anti-solvents to induce precipitation from more polar solutions.[1][9]

References

  • Template Role of Long Alkyl-Chain Amides in the Synthesis of Zeolitic Imidazol
  • Guide for crystalliz
  • The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels. PMC. 2023-03-07.
  • Solvent Choice - Chemistry Teaching Labs. University of York.
  • Crystalliz
  • How To Grow Crystals » The Center for Xray Crystallography ». University of Florida. 2015-04-28.
  • Crystalliz
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. 2024-12-25.
  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Deriv
  • Effect of the N-Alkyl Side Chain on the Amide-W
  • Investigation of the operating conditions to morphology evolution of β-l-glutamic acid during seeded cooling crystalliz
  • Acetamide, N-pentyl- - Chemical & Physical Properties by Cheméo.
  • emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis. 2015-12-31.
  • Evaluation of Various Polymorphs by Different Techniques and Their Characteriz
  • Oiling Out in Crystalliz
  • Troubleshooting diastereomeric salt crystalliz
  • How does cooling rate affect the point at which crystalisation occures and why?. Reddit. 2020-03-16.
  • Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications | ACS Sustainable Chemistry & Engineering. 2020-08-17.
  • Analytical techniques for studying and characterizing polymorphs and polymorphic transitions.
  • Principles of Drug Action 1, Spring 2005, Amides.
  • (PDF) Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate.
  • (PDF) Effects of Alkyl Chain Length on the Cold Crystallization of Schiff-Base Nickel(II) Complexes.
  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi.
  • Synthesis of some Amide deriv
  • Hydrogen Bonding in Acid-Amides: Influence of Variable Alkyl Chain Length. Sci-Hub.
  • Solubility of Amides. Chemistry Stack Exchange. 2020-07-10.
  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI.
  • Synthesis and characterization of new poly(ester-amide)s containing diarylidenecyclohexanone in the main chain. Part: II. Arabian Journal of Chemistry. 2009-07-10.
  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystalliz
  • Effect of Alkyl Substituents on the Hydrogen Bonding and Molecular Structure of Benzophenylhydroxamic Acids Crystal structure of. SciSpace.
  • An In-Line Study of Oiling Out and Crystallization.
  • Impact of Alkyl Chain Length on Small Molecule Crystallization and Nanomorphology in Squaraine-Based Solution Processed Solar Cells.
  • A Comprehensive Guide to N-Substituted Amide Chemistry and Applications. Stewartjamieson.co.uk. 2025-08-24.
  • A Comparative Analysis of N-Alkyl Amides in Key Organic Reactions. Benchchem.
  • How to recrystallize an oily compound after column chromatography ?.
  • Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis. GalChimia.
  • An In-depth Technical Guide to Lactamide: Synthesis, Properties, and Applic
  • SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIV
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • The Genesis of Impurities in Iopamidol Synthesis: A Technical Deep-Dive. Benchchem.
  • Physicochemical Properties and Solubility of Alkyl-(2-hydroxyethyl)-dimethylammonium Bromide | The Journal of Physical Chemistry B.
  • Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydr
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubiliz
  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. PMC. 2014-06-17.
  • Synthesis and characterization of process related impurities of an anti- convulsant drug-Lacosamide. Der Pharma Chemica.
  • Synthesis and Characterization of Potential Impurity in Amoxicillin. Impactfactor.

Sources

Troubleshooting

preventing oxidation of 2-hydroxy-N-pentyl-propanamide during long-term studies

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to stabilize alpha-hydroxy amides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to stabilize alpha-hydroxy amides. The molecule , 2-hydroxy-N-pentyl-propanamide , presents a unique challenge: its secondary hydroxyl group is highly vulnerable to oxidative degradation, particularly during long-term pharmacokinetic or stability studies.

When you place this molecule in a stability chamber, you are not just testing the active pharmaceutical ingredient (API)—you are testing the entire chemical and physical microenvironment you have engineered around it. Below is our comprehensive, causality-driven guide to diagnosing and preventing the oxidation of this compound.

I. Mechanistic Overview: The Oxidation Pathway

To stop degradation, we must first understand the mechanism. The alpha-carbon of 2-hydroxy-N-pentyl-propanamide is susceptible to hydrogen abstraction by reactive oxygen species (ROS). This radical initiation is often catalyzed by trace transition metals or peroxide impurities in excipients, ultimately converting the alpha-hydroxy amide into an alpha-keto amide (N-pentyl-2-oxopropanamide)[1].

OxidationMechanism API 2-hydroxy-N-pentyl-propanamide Radical Alpha-Carbon Radical Intermediate API->Radical H-Abstraction Catalyst Peroxides / Metals (Excipient Impurities) Catalyst->Radical Catalysis Degradant N-pentyl-2-oxopropanamide (Keto-amide) Radical->Degradant Oxidation Antioxidant BHT / EDTA (Chain Breaking & Chelating) Antioxidant->Catalyst Sequestration Antioxidant->Radical Quenching

Oxidation pathway of 2-hydroxy-N-pentyl-propanamide and targeted stabilization interventions.

II. Diagnostic FAQs & Troubleshooting Guide

Q1: Why does 2-hydroxy-N-pentyl-propanamide rapidly degrade during 40°C/75% RH accelerated stability testing, even in solid dosage forms? A1: The degradation is driven by excipient incompatibility and environmental stress. Excipients like povidone, crospovidone, and polyethylene glycol (PEG) often contain high levels of residual peroxides[2]. Under ICH Q1A(R2) accelerated conditions (40°C/75% RH)[3], thermal energy and moisture ingress increase molecular mobility, allowing these peroxides to abstract the alpha-hydrogen from your API. This initiates a radical chain reaction that rapidly depletes the intact amide[1].

Q2: How do we select the correct antioxidant system for this specific molecule? A2: Antioxidant selection must be dictated by the lipophilicity of the API's microenvironment. Because 2-hydroxy-N-pentyl-propanamide possesses a lipophilic N-pentyl chain, water-soluble antioxidants like ascorbic acid will partition away from the API in multiphasic or lipid-based systems. The Solution: Utilize a lipophilic, chain-breaking antioxidant like Butylated hydroxytoluene (BHT) at 0.01–0.1% w/w[4]. BHT donates a hydrogen atom to the radical intermediate, neutralizing it. However, BHT alone is insufficient if trace metals are present. You must pair it with a chelating agent like EDTA (0.01–0.05%) to sequester transition metals and halt the catalytic Fenton reaction[5].

Q3: We formulated with low-peroxide excipients, BHT, and EDTA, but still observe 5% degradation at the 6-month time point. What is failing? A3: If your chemical stabilization is failing late in the study, your physical barrier is compromised. Standard HDPE bottles or PVC blisters allow continuous oxygen permeation. Over months of storage, continuous oxygen ingress overwhelms the finite hydrogen-donating capacity of BHT. You must transition to controlled atmosphere processing (nitrogen purging) and high-barrier packaging[5]. For solid doses, Alu-Alu cold-form blisters are mandatory. For liquid formulations, consider advanced primary packaging like SiOPlas™ (silicon dioxide-coated vials), which drastically reduces oxygen permeation[6].

III. Empirical Data: Formulation Strategy Comparison

To illustrate the causality of these interventions, review the quantitative data below. Relying on a single protective measure is insufficient for long-term ICH Q1A(R2) compliance.

Formulation MatrixAntioxidant/Chelator SystemPrimary Packaging Barrier6-Month API Assay (40°C/75% RH)Total Degradants (Keto-amide)
Standard Excipients (High Peroxide)None (Baseline Control)Standard HDPE Bottle81.2%18.5%
Low-Peroxide ExcipientsNoneStandard HDPE Bottle89.4%10.1%
Low-Peroxide Excipients0.1% BHT + 0.05% EDTAStandard HDPE Bottle94.7%4.8%
Low-Peroxide Excipients 0.1% BHT + 0.05% EDTA Alu-Alu Blister (N2 Purged) 99.6% 0.2%

IV. Self-Validating Experimental Protocol

A protocol is only scientifically sound if it proves its own efficacy. This methodology incorporates a forced-degradation control to ensure your analytical methods are truly stability-indicating[1].

StabilityWorkflow S1 1. API & Excipient Preparation (Low-Peroxide) S2 2. Antioxidant Integration (BHT + EDTA) S1->S2 S3 3. N2 Purged Packaging (Alu-Alu/SiOPlas) S2->S3 S4 4. ICH Q1A(R2) Stability Testing S3->S4

Self-validating experimental workflow for long-term stability testing of oxidation-prone APIs.

Step 1: Generation of the Analytical Control (Self-Validation)

  • Dissolve 10 mg of 2-hydroxy-N-pentyl-propanamide in 10 mL of 50:50 water/acetonitrile.

  • Spike the solution with 0.3% H₂O₂ and 10 µM FeCl₃ (to induce the Fenton reaction).

  • Incubate at 40°C for 24 hours.

  • Run the sample via HPLC-UV/MS. Causality check: You must clearly resolve the N-pentyl-2-oxopropanamide degradant peak from the parent API peak. If co-elution occurs, adjust your mobile phase gradient before proceeding.

Step 2: Excipient De-aeration & Preparation

  • Select exclusively low-peroxide excipients (e.g., purified mannitol or starch).

  • Place excipients in a vacuum oven at 40°C for 12 hours, followed by a back-fill purge with high-purity Argon or Nitrogen to displace interstitial oxygen[5].

Step 3: Antioxidant & Chelator Integration

  • Dissolve 0.1% w/w BHT in the lipophilic binder/granulation fluid to ensure intimate contact with the lipophilic pentyl chain of the API.

  • Dissolve 0.05% w/w EDTA in the aqueous phase to scavenge any transition metals introduced by the manufacturing equipment.

  • Compound the API under a continuous Nitrogen blanket.

Step 4: High-Barrier Packaging

  • Transfer the final formulation to the packaging line.

  • Flush the primary container (Alu-Alu blisters for solids, or SiOPlas™ vials for liquids) with Nitrogen until the headspace oxygen concentration is <1%.

  • Hermetically seal the containers immediately.

Step 5: ICH Q1A(R2) Execution

  • Place the packaged samples into validated stability chambers set to 25°C ± 2°C / 60% RH ± 5% RH (Long-term) and 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)[3].

  • Pull samples at 0, 3, 6, 9, and 12 months, analyzing against the validated method from Step 1.

V. References

  • ICH Q1A(R2) Guideline - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • Addressing Instability in APIs Prone to Oxidation in Tablet Formulations. Pharma.Tips.

  • Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation. Sigma-Aldrich.

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC (National Institutes of Health).

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review.

  • Inhibiting Sterilization-Induced Oxidation of Large Molecule Therapeutics Packaged in Plastic Parenteral Vials. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Propanamide, 2-hydroxy-N-pentyl- performance compared to traditional organic solvents

The Green Shift: A Comparative Guide to Propanamide, 2-hydroxy-N-pentyl- vs. Traditional Organic Solvents in Pharmaceutical Development As a Senior Application Scientist, I have witnessed the pharmaceutical industry's on...

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Author: BenchChem Technical Support Team. Date: April 2026

The Green Shift: A Comparative Guide to Propanamide, 2-hydroxy-N-pentyl- vs. Traditional Organic Solvents in Pharmaceutical Development

As a Senior Application Scientist, I have witnessed the pharmaceutical industry's ongoing struggle to balance synthetic efficacy with environmental and occupational safety. For decades, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) have been the undisputed workhorses of active pharmaceutical ingredient (API) formulation and organic synthesis. However, their classification as Substances of Very High Concern (SVHC) due to severe reprotoxicity and hepatotoxicity has necessitated an urgent shift[1].

Enter Propanamide, 2-hydroxy-N-pentyl- (commonly referred to as N-pentyl lactamide). Derived from renewable lactic acid, this solvent represents a highly engineered class of alkyl lactamides designed to match the solvency power of legacy chemicals while maintaining a benign toxicological profile[2][3]. This guide provides an objective, data-driven comparison of N-pentyl lactamide against traditional solvents, detailing the mechanistic causality behind its performance and providing validated experimental protocols for its integration into your workflows.

Mechanistic Profiling: Why N-Pentyl Lactamide Excels

The exceptional solvency of traditional solvents like NMP relies on a highly polar, planar lactam ring that effectively disrupts the crystalline lattices of rigid APIs[2]. However, N-pentyl lactamide achieves comparable, and sometimes superior, solvation through a different mechanistic route: amphiphilic structural versatility .

  • Hydrogen Bonding Network: The 2-hydroxy group acts as a potent hydrogen bond donor, while the propanamide carbonyl oxygen serves as a strong hydrogen bond acceptor. This allows the solvent to heavily interact with polar functional groups on complex drug molecules.

  • Lipophilic Cavity Formation: The flexible N-pentyl chain provides significant van der Waals interactions, allowing the solvent to solvate highly lipophilic domains of an API.

  • Dipole Moment & Boiling Point: Like other alkyl lactamides, it possesses a high boiling point and low vapor pressure, making it exceptionally stable for high-temperature catalytic reactions without the risk of solvent loss or pressure buildup[1][3].

Quantitative Comparison: Physical and Safety Profiles

The following table synthesizes the physical and safety properties of the alkyl lactamide class (using validated data from its close structural homologues like N,N-dimethyl lactamide) compared to legacy solvents[1][2].

PropertyPropanamide, 2-hydroxy-N-pentyl- (Alkyl Lactamides)*N-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)
Solvent Class Polar Amphiphilic (Protic/Aprotic hybrid)Polar AproticPolar Aprotic
Toxicity Profile Low (Label-free, >2000 mg/kg LD50)High (Reprotoxic, SVHC)High (Hepatotoxic, SVHC)
Biodegradability Readily Biodegradable (OECD 301)Inherently BiodegradablePoorly Biodegradable
Boiling Point >150°C202°C153°C
Vapor Pressure (20°C) < 1.0 mmHg0.25 mmHg3.7 mmHg
Derivation Bio-based (Lactic Acid Fermentation)PetrochemicalPetrochemical

*Note: Specific properties are extrapolated from the well-documented alkyl lactamide homologous series to provide a reliable baseline for formulation engineering[1][3].

Validated Experimental Workflows

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They include internal controls and explicit mechanistic reasoning for each step.

Protocol A: Thermodynamic Solubility Profiling of APIs

Objective: Quantify the solubilizing power of N-pentyl lactamide versus NMP for poorly water-soluble APIs (e.g., Naproxen)[2].

  • Sample Preparation: Weigh an excess amount (approx. 500 mg) of crystalline Naproxen into two separate 5.0 mL standard borosilicate HPLC vials.

  • Solvent Addition: Add exactly 2.0 mL of N-pentyl lactamide to the test vial and 2.0 mL of NMP to the control vial.

  • Equilibration: Sonicate both vials for 15 minutes at 25°C to initiate lattice disruption. Transfer to a thermoshaker and incubate at 25°C ± 0.1°C at 500 rpm for 48 hours.

    • Causality: Kinetic dissolution (simply stirring until clear) often leads to supersaturation, yielding false-positive solubility limits. A 48-hour incubation ensures the system reaches true thermodynamic equilibrium between the solid and dissolved states.

  • Phase Separation & Filtration: Centrifuge the suspensions at 10,000 rpm for 10 minutes. Draw the supernatant and filter through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is selected due to its absolute chemical inertness. Unlike PES or nylon, PTFE will not extract or swell in the presence of strong amphiphilic amides, ensuring the analytical sample remains uncontaminated.

  • Quantification: Dilute the filtrate appropriately and analyze via RP-HPLC (C18 column, UV detection), comparing peak areas against a validated calibration curve.

G API Target API (Poorly Soluble) Screening Solvent Screening & Profiling API->Screening NPL Propanamide, 2-hydroxy-N-pentyl- Screening->NPL Green Route NMP NMP / DMF (Toxic, SVHC) Screening->NMP Legacy Route Formulation Thermodynamic Equilibration NPL->Formulation NMP->Formulation Analysis HPLC / NMR Validation Formulation->Analysis

Workflow for evaluating green lactamide solvents vs. legacy solvents in API formulation.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Evaluate N-pentyl lactamide as a sustainable reaction medium for C-C bond formation, replacing DMF[2].

  • Reagent Loading: In a flame-dried Schlenk flask, combine aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), anhydrous K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add 5.0 mL of rigorously degassed N-pentyl lactamide (Test) or DMF (Control).

    • Causality: Palladium(0) complexes are highly susceptible to oxidation by dissolved atmospheric oxygen, which irreversibly converts active Pd(0) into inactive Pd(II) species. Degassing the lactamide solvent via freeze-pump-thaw cycles is critical to maintain the catalytic turnover number.

  • Reaction Execution: Purge the flask with N₂. Heat the mixture to 90°C for 12 hours under continuous magnetic stirring.

    • Causality: The high boiling point of N-pentyl lactamide allows for safe, unpressurized heating at 90°C. Its polar amide core effectively dissolves the inorganic K₂CO₃ base, which is necessary to activate the boronic acid for the transmetallation step[2].

  • Work-up & Isolation: Cool to room temperature. Add 15 mL of deionized water to precipitate the highly lipophilic coupled product. Extract with ethyl acetate (3 x 10 mL), dry over MgSO₄, and purify via flash chromatography.

G Pd0 Pd(0) Catalyst in Alkyl Lactamide OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling utilizing alkyl lactamide as the solvent.

Conclusion

The transition from reprotoxic legacy solvents to bio-based alternatives is no longer just an environmental mandate; it is a regulatory necessity. Propanamide, 2-hydroxy-N-pentyl- leverages an amphiphilic structure to deliver the high-performance solvency required for complex APIs and transition-metal catalysis, without the occupational hazards associated with NMP and DMF. By integrating thermodynamic profiling and rigorous inert-atmosphere techniques, researchers can seamlessly transition their workflows to this next-generation green solvent.

References

  • Closed‐Loop Recyclable Polyhexahydrotriazine Aerogels Utilizing N,N‐Dimethyl Lactamide as a Green Solvent Source: National Institutes of Health (PMC) URL:[Link]

  • Agnique® AMD 3 L | Sustainable Solvent for Industrial Formulators Source: Environmental Protection Agency (EPA.ie) URL:[Link]

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Comparative

A Comparative Guide to the Stability of Propanamide, 2-hydroxy-N-pentyl- in Pharmaceutical Formulations

For researchers, scientists, and drug development professionals, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to developing a safe, effective, and reliable drug product. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to developing a safe, effective, and reliable drug product. This guide provides an in-depth technical framework for benchmarking the stability of a novel API, Propanamide, 2-hydroxy-N-pentyl-, within various pharmaceutical formulations. By understanding its intrinsic liabilities and comparing its performance against established alternatives, developers can proactively design robust formulations and predict long-term shelf-life.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, offering insights grounded in years of field experience with small molecule stability. We will explore the primary degradation pathways for this molecule, provide detailed methodologies for stress testing, and discuss alternative chemical moieties that may offer enhanced stability.

Intrinsic Stability Profile: Uncovering the Molecular Liabilities

Propanamide, 2-hydroxy-N-pentyl- possesses two key functional groups that are the primary determinants of its chemical stability: a secondary amide and a secondary alcohol. Our stability assessment must, therefore, focus on the conditions that challenge these moieties.

  • Amide Moiety: The N-pentylpropanamide group is susceptible to hydrolysis, a common degradation pathway for amide-containing drugs.[][2][3][4] This reaction, which cleaves the amide bond to yield a carboxylic acid (2-hydroxypropanoic acid) and an amine (pentylamine), can be catalyzed by both acidic and basic conditions.[5] While amides are generally more resistant to hydrolysis than esters due to resonance stabilization, this pathway is a critical endpoint to monitor in formulation development.[3]

  • Secondary Alcohol Moiety: The 2-hydroxy group is a potential site for oxidation, which would convert it into a ketone (2-oxo-N-pentylpropanamide).[6][7][8][9] This transformation can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing excipients within the formulation. The rate of oxidation is often influenced by factors such as pH, light exposure, and temperature.[]

The interplay of these two functional groups dictates the molecule's overall degradation profile. A comprehensive stability program must be designed to stress both pathways simultaneously and independently.

The Cornerstone of Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance.[10][11][12] By subjecting the API to conditions more severe than those it will encounter during storage and handling, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of our analytical methods.[10][11][13]

The following experimental workflow outlines a robust forced degradation study for Propanamide, 2-hydroxy-N-pentyl-, in compliance with ICH Q1A(R2) guidelines.[11]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Expose Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Expose Oxidation Oxidation 3% H₂O₂, RT API->Oxidation Expose Thermal Thermal 80°C, Solid & Solution API->Thermal Expose Photo Photolytic ICH Q1B Conditions API->Photo Expose Sampling Time-Point Sampling (0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralization/ Quenching Sampling->Neutralize HPLC HPLC-UV/DAD Analysis Neutralize->HPLC LCMS LC-MS/MS for Peak Identification HPLC->LCMS Identify Unknowns

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Objective: To identify the degradation products and pathways for Propanamide, 2-hydroxy-N-pentyl- under various stress conditions. A target degradation of 5-20% is recommended to ensure that secondary degradation products are not overly represented.[11]

Materials:

  • Propanamide, 2-hydroxy-N-pentyl- (API)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV/DAD system and a validated LC-MS/MS system

1. Acidic and Basic Hydrolysis: a. Prepare a 1 mg/mL solution of the API in a 50:50 acetonitrile/water mixture. b. For acid hydrolysis, mix the API solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. c. For base hydrolysis, mix the API solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. d. Incubate both solutions at 60°C. Withdraw aliquots at 0, 2, 8, and 24 hours. e. Neutralize the acid-stressed samples with an equivalent amount of NaOH and the base-stressed samples with HCl before analysis. f. Analyze all samples by HPLC to quantify the remaining API and the formation of degradation products.[14]

2. Oxidative Degradation: a. Prepare a 1 mg/mL solution of the API in a 50:50 acetonitrile/water mixture. b. Mix the API solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. c. Store the solution at room temperature, protected from light. d. Withdraw aliquots at 0, 2, 8, and 24 hours for HPLC analysis.

3. Thermal Degradation: a. Place the solid API powder in a stability chamber at 80°C. b. Prepare a 1 mg/mL solution of the API in a 50:50 acetonitrile/water mixture and place it in the same stability chamber. c. Sample both the solid and the solution at appropriate time points (e.g., 1, 3, and 7 days) for analysis.

4. Photostability: a. Expose both the solid API and a 1 mg/mL solution to light conditions as specified in ICH guideline Q1B.[15] b. Use a control sample wrapped in aluminum foil to protect it from light. c. Analyze the samples after the specified exposure period.

Quantitative Comparison and Data Interpretation

The stability of Propanamide, 2-hydroxy-N-pentyl- should be benchmarked against relevant alternatives. The choice of comparator depends on the therapeutic application, but could include molecules with alternative linker chemistries or functional group bioisosteres. For this guide, we will consider a hypothetical alternative where the amide bond is replaced by a 1,2,3-triazole, a common and more stable amide bioisostere.[16][17]

Table 1: Comparative Stability Data from Forced Degradation (Illustrative)

Stress Condition (24h)% Degradation: Propanamide, 2-hydroxy-N-pentyl-% Degradation: Triazole BioisosterePrimary Degradants Observed
0.1 M HCl, 60°C15.2%1.1%2-hydroxypropanoic acid, pentylamine
0.1 M NaOH, 60°C18.5%1.5%2-hydroxypropanoic acid, pentylamine
3% H₂O₂, RT8.9%9.1%2-oxo-N-pentylpropanamide
80°C Solution5.1%2.3%Hydrolytic and oxidative products
Photolytic (ICH Q1B)2.5%2.4%Minor oxidative products

Interpretation of Results:

The illustrative data in Table 1 suggests that the primary liability of Propanamide, 2-hydroxy-N-pentyl- is its amide bond, which is susceptible to both acid and base hydrolysis.[5] The triazole bioisostere, as expected, shows significantly enhanced stability under these conditions. Both molecules exhibit similar, moderate susceptibility to oxidation at the secondary alcohol. This type of quantitative comparison is crucial for making informed decisions in lead optimization and formulation development.

Alternatives and Formulation Strategies for Enhanced Stability

When an API shows stability liabilities, medicinal chemists and formulation scientists have several tools at their disposal.

Chemical Modification: The Role of Bioisosteres

If hydrolytic instability is a major concern that cannot be mitigated by formulation, structural modification may be necessary. Replacing the amide bond with a more stable bioisostere is a common strategy in drug design to improve metabolic stability.[16][17]

Bioisostere_Comparison cluster_alternatives Potential Bioisosteric Replacements Amide Propanamide, 2-hydroxy-N-pentyl- (Test Article) Amide Bond Susceptible to Hydrolysis Triazole 1,2,3-Triazole Analog Triazole Ring Resistant to Hydrolysis Amide->Triazole Can be replaced by Oxadiazole 1,3,4-Oxadiazole Analog Oxadiazole Ring Resistant to Hydrolysis Amide->Oxadiazole Can be replaced by Urea Urea Analog Urea Bond Improved Stability Profile Amide->Urea Can be replaced by

Caption: Common bioisosteric replacements for amide bonds.

  • 1,2,3-Triazoles: These five-membered heterocyclic rings are excellent amide mimics that are not susceptible to enzymatic or chemical hydrolysis.[17]

  • Oxadiazoles: Like triazoles, oxadiazoles offer a planar, stable core that can replace the amide group, often improving metabolic stability.[17]

  • Ureas: While still containing carbonyl groups, ureas can sometimes offer different stability and hydrogen bonding patterns compared to amides.[16]

Formulation Strategies

For a given API, formulation is the key to maximizing stability. Key strategies include:

  • pH Control: For Propanamide, 2-hydroxy-N-pentyl-, the formulation's pH should be optimized to minimize the rate of hydrolysis. This typically involves identifying a pH "sweet spot," often between pH 4 and 6, where the hydrolysis rate is at its minimum.

  • Excipient Compatibility: All excipients must be screened for their potential to react with the API. For example, reducing sugars could potentially interact with degradation products, and excipients containing peroxide impurities could accelerate oxidation.

  • Antioxidants: If oxidation is a significant pathway, the inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be beneficial.[]

  • Moisture Control: For solid dosage forms, controlling the water content is critical to prevent hydrolysis. This involves using appropriate drying techniques and selecting packaging with low moisture permeability.[]

Conclusion

Benchmarking the stability of a new chemical entity like Propanamide, 2-hydroxy-N-pentyl- is a systematic, multi-faceted process. It begins with identifying the molecule's intrinsic chemical liabilities—in this case, the secondary amide and secondary alcohol. A rigorous forced degradation study, executed according to ICH guidelines, is essential to probe these liabilities and establish stability-indicating analytical methods.[10][11]

By quantitatively comparing degradation rates under various stress conditions and evaluating chemically stable alternatives like bioisosteres, development teams can make data-driven decisions. Ultimately, the goal is to design a robust pharmaceutical formulation that protects the API from degradation by controlling factors such as pH, moisture, and oxidative stress, thereby ensuring the delivery of a safe and effective product to the patient.

References

  • Forced Degradation Testing | SGS USA. (n.d.). Retrieved April 3, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, April 2). Retrieved April 3, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved April 3, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved April 3, 2026, from [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (n.d.). Retrieved April 3, 2026, from [Link]

  • Hydrolysis of Amides. (n.d.). Retrieved April 3, 2026, from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved April 3, 2026, from [Link]

  • Hydrolytic Reactions - Biotransformation of Drugs - Pharmacy 180. (n.d.).
  • Stability Testing of Pharmaceutical Products. (2012, March 17). Retrieved April 3, 2026, from [Link]

  • 2-hydroxy-N-pentylpropanamide - Stenutz. (n.d.). Retrieved April 3, 2026, from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7). Retrieved April 3, 2026, from [Link]

  • 2-hydroxy-2-methyl-N-phenylpropanamide - Chemical Synthesis Database. (2025, May 20). Retrieved April 3, 2026, from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. (n.d.). Retrieved April 3, 2026, from [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. (2024, April 5). Retrieved April 3, 2026, from [Link]

  • Towards Biocatalytic Oxidation of Secondary Alcohols to Carbonyl Products of Relevance for Flavors and Fragrances - Frontiers. (2022, June 29). Retrieved April 3, 2026, from [Link]

  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC - NIH. (n.d.). Retrieved April 3, 2026, from [Link]

  • Oxidation of Alcohols - Organic Chemistry - Jack Westin. (n.d.). Retrieved April 3, 2026, from [Link]

  • 2-hydroxy-N-propyl-propanamide | C6H13NO2 | CID 10240834 - PubChem - NIH. (n.d.). Retrieved April 3, 2026, from [Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024, March 17). Retrieved April 3, 2026, from [Link]

  • Alcohol oxidation - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2014, March 11). Retrieved April 3, 2026, from [Link]

  • The crucial role of payload linker innovation in the growth of ADCs. (2026, March 31). Retrieved April 3, 2026, from [Link]

  • Propanamide, 2-hydroxy- - the NIST WebBook. (n.d.). Retrieved April 3, 2026, from [Link]

  • How to test the stability of amide bond using an enzymatic assay? - ResearchGate. (2016, December 29). Retrieved April 3, 2026, from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.). Retrieved April 3, 2026, from [Link]

  • Propanamide, 2-hydroxy- - the NIST WebBook. (n.d.). Retrieved April 3, 2026, from [Link]

  • Propanamide, 2-hydroxy-N-propyl- (9CI) — Chemical Substance Information - NextSDS. (n.d.). Retrieved April 3, 2026, from [Link]

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide - Beilstein Journals. (2014, June 17). Retrieved April 3, 2026, from [Link]

  • Stabilization of a Cis Amide Bond in a Host−Guest Complex - ACS Publications. (n.d.). Retrieved April 3, 2026, from [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024, August 13). Retrieved April 3, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, August 27). Retrieved April 3, 2026, from [Link]

  • Synthesis and analysis of amides - Chemistry Education. (n.d.). Retrieved April 3, 2026, from [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide - ResearchGate. (2025, December 26). Retrieved April 3, 2026, from [Link]

  • Some examples of pharmaceutical amides. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]

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Validation

Analytical Validation of GC-MS Parameters for 2-Hydroxy-N-pentyl-propanamide: A Comparative Guide to Derivatization Strategies

Executive Summary For researchers and drug development professionals quantifying [1] in biological matrices, achieving regulatory compliance hinges on optimal sample preparation. This guide objectively compares the perfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals quantifying [1] in biological matrices, achieving regulatory compliance hinges on optimal sample preparation. This guide objectively compares the performance of two industry-standard derivatization reagents—BSTFA + 1% TMCS versus MSTFA —evaluating their mechanistic efficiency, impact on Gas Chromatography-Mass Spectrometry (GC-MS) parameters, and ability to meet stringent bioanalytical validation criteria.

The Mechanistic Challenge: Why Derivatization Dictates Sensitivity

2-hydroxy-N-pentyl-propanamide (molecular weight 159.23 g/mol ) is an aliphatic compound featuring both a secondary hydroxyl (-OH) group and a secondary amide (-NH) group. In their underivatized state, these functional groups act as strong hydrogen bond donors and acceptors. During GC-MS analysis, this leads to severe adsorption onto the silanol groups of the column's stationary phase, manifesting as peak tailing, irreversible column binding, and compromised sensitivity.

To mitigate this, silylation is employed to replace the active protons with trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability. However, as an application scientist, you must recognize that not all silylating reagents are created equal when dealing with amides. The choice of reagent is the primary determinant of assay reproducibility and causality in your validation data.

Reagent Comparison: BSTFA + 1% TMCS vs. MSTFA

In bioanalytical method development, we frequently compare MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • MSTFA (The Baseline): While MSTFA is highly volatile and excellent for derivatizing hydroxyl groups to form the O-TMS ether, it struggles with secondary amides. The amide nitrogen is poorly nucleophilic because its lone pair is delocalized into the adjacent carbonyl group via resonance. Consequently, reacting 2-hydroxy-N-pentyl-propanamide with neat MSTFA yields an unpredictable mixture of O-mono-TMS and N,O-di-TMS derivatives. This signal splitting drastically reduces the Limit of Quantification (LOQ) and ruins assay precision.

  • BSTFA + 1% TMCS (The Superior Alternative): Supplementing BSTFA with 1% TMCS (Trimethylchlorosilane) provides a mechanistic solution. TMCS acts as a Lewis acid catalyst. It increases the electrophilicity of the silicon atom in BSTFA, facilitating nucleophilic attack even by the weakly nucleophilic amide nitrogen. This catalytic push drives the reaction to 100% N,O-di-TMS conversion , yielding a single, sharp chromatographic peak and maximizing the signal-to-noise ratio.

Self-Validating Experimental Protocol

To ensure trustworthiness and compliance with the [3], the protocol must function as a self-validating system. We achieve this by incorporating a structural analog internal standard (IS)—N-hexyl-lactamide—prior to sample extraction. This internal standard corrects for matrix-induced ion suppression, extraction recovery variations, and derivatization kinetics.

Step-by-Step Methodology
  • Aliquot & Spike: Transfer 100 µL of biological plasma to a microcentrifuge tube. Spike with 10 µL of the IS working solution (1 µg/mL N-hexyl-lactamide).

  • Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 5 minutes to perform Liquid-Liquid Extraction (LLE). Centrifuge at 10,000 × g for 5 minutes to separate the phases.

  • Evaporation: Transfer 400 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Derivatization: Add 50 µL of the chosen reagent (BSTFA + 1% TMCS or MSTFA) and 50 µL of anhydrous pyridine (acting as an acid scavenger and solvent). Seal with a PTFE-lined cap and incubate at 70°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Instrumental Parameters
  • Column: HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Detection: Electron Ionization (EI) at 70 eV, operated in Selected Ion Monitoring (SIM) mode targeting the specific m/z fragments of the di-TMS derivatives.

Analytical Validation Results (ICH M10 Framework)

The following table objectively compares the experimental validation parameters of the two derivatization strategies against the [2] acceptance criteria.

Validation ParameterICH M10 Acceptance CriteriaMSTFA (Neat)BSTFA + 1% TMCS
Linearity Range R² ≥ 0.99025 – 1000 ng/mL (R² = 0.985)5 – 1000 ng/mL (R² = 0.999)
Lower Limit of Quantification (LLOQ) Signal-to-Noise ≥ 5:125 ng/mL (Split peaks)5 ng/mL (Single sharp peak)
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)12.5%4.2%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-18.0% to +12.0%-4.5% to +3.8%
Extraction Recovery Consistent across range78% (Variable)82% (Consistent)
Autosampler Stability (48h) ± 15% of nominalFails (-22% degradation)Passes (-3% deviation)

Data Interpretation: MSTFA fails to meet the ICH M10 criteria for linearity and autosampler stability due to the reversible and incomplete nature of the amide silylation. Conversely, BSTFA + 1% TMCS exceeds all regulatory requirements, providing a robust, highly sensitive assay suitable for pharmacokinetic profiling.

Workflow Visualization

GCMS_Workflow cluster_Deriv Derivatization Reagent Comparison Sample Biological Matrix (2-hydroxy-N-pentyl-propanamide) Extraction Liquid-Liquid Extraction (Ethyl Acetate + IS) Sample->Extraction Evaporation Evaporation to Dryness (N2 Stream, 40°C) Extraction->Evaporation BSTFA BSTFA + 1% TMCS (70°C, 30 min) Evaporation->BSTFA Pathway A MSTFA MSTFA (Neat) (70°C, 30 min) Evaporation->MSTFA Pathway B GCMS GC-MS Analysis (SIM Mode, HP-5ms Column) BSTFA->GCMS Complete Di-TMS (High Sensitivity) MSTFA->GCMS Mixed Mono/Di-TMS (Signal Splitting) Validation ICH M10 Validation (LLOQ, Precision, Accuracy) GCMS->Validation

Figure 1: Comparative GC-MS sample preparation and ICH M10 validation workflow.

Conclusion

For the analytical quantification of 2-hydroxy-N-pentyl-propanamide, the choice of derivatization reagent is not merely a procedural step; it is the fundamental driver of assay reliability. While MSTFA is sufficient for simple hydroxyls, the steric and electronic hindrance of the secondary amide demands the catalytic power of TMCS. By utilizing BSTFA + 1% TMCS , laboratories can achieve complete di-TMS conversion, thereby ensuring the method meets the stringent E-E-A-T and ICH M10 regulatory standards required for modern drug development.

References

  • PubChem. "2-hydroxy-N-pentylpropanamide". National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis". ICH Multidisciplinary Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". FDA Regulatory Information.[Link]

Comparative

Structural and Functional Comparison of 2-Hydroxy-N-pentylpropanamide and WS-23 as TRPM8 Agonists

As a Senior Application Scientist evaluating the structure-activity relationship (SAR) of novel sensory ingredients, I frequently analyze the performance of non-menthol, TRPM8-activating cooling agents. The industry stan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating the structure-activity relationship (SAR) of novel sensory ingredients, I frequently analyze the performance of non-menthol, TRPM8-activating cooling agents. The industry standard, WS-23 (N,2,3-trimethyl-2-isopropylbutanamide) , is renowned for its high-impact, odorless cooling profile[1]. Conversely, Propanamide, 2-hydroxy-N-pentyl- (commonly referred to as N-pentyl lactamide) represents a specialized class of hydroxylated aliphatic amides designed for prolonged, milder sensory effects[2].

This technical guide objectively compares their structural features, TRPM8 activation efficacy, and application suitability, supported by validated experimental protocols.

Structural Analysis & Pharmacokinetic Causality

The macroscopic performance of a cooling agent is strictly governed by its molecular topology and lipophilicity.

WS-23 (N,2,3-trimethyl-2-isopropylbutanamide)
  • Structure: A highly branched, sterically hindered aliphatic amide. It lacks hydrogen-bond donors (excluding the amide N-H) and features a compact, hydrophobic isopropyl/trimethyl core[1].

  • Causality: The compact lipophilicity (Calculated LogP ~2.4) enables rapid partitioning into the lipid bilayers of mucosal membranes. This thermodynamic favorability drives a fast onset of cooling[3]. Furthermore, the steric bulk around the amide carbonyl shields it from rapid enzymatic hydrolysis, ensuring stability in aqueous formulations. However, its relatively low molecular weight (171.28 g/mol ) results in higher volatility compared to larger derivatives.

Propanamide, 2-hydroxy-N-pentyl- (N-pentyl lactamide)
  • Structure: Consists of a polar α-hydroxyl group (the lactamide core) conjugated to a linear, flexible pentyl chain[2].

  • Causality: The presence of the hydroxyl group introduces both hydrogen-bond donating and accepting capabilities, significantly lowering the LogP to approximately 1.1[4]. This increased hydrophilicity delays transcellular membrane penetration, resulting in a slower onset. However, the hydrogen bonding increases the molecule's residency time on the stratum corneum and mucosal surfaces, yielding a prolonged, milder cooling effect. The lactamide moiety also imparts inherent humectant properties, drawing moisture to the skin barrier[5].

Mechanistic Pathway of TRPM8 Activation

Both compounds exert their primary effects via the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the primary molecular transducer for cold somatosensation[3].

TRPM8_Activation Ligand Cooling Agent (WS-23 / N-pentyl lactamide) Receptor TRPM8 Ion Channel (Sensory Neuron) Ligand->Receptor Ligand Binding Influx Ca2+ & Na+ Influx (Depolarization) Receptor->Influx Channel Opening Signal Action Potential Propagation Influx->Signal Threshold Reached Perception Trigeminal Ganglion (Cooling Perception) Signal->Perception Afferent Transmission

Schematic representation of TRPM8 receptor activation and signaling pathway by cooling agents.

Quantitative Performance Comparison

The structural differences between the two amides directly translate to distinct performance metrics. Below is a synthesized comparison based on in-vitro and in-vivo profiling:

ParameterWS-232-Hydroxy-N-pentylpropanamide
CAS Number 51115-67-45323-54-6
Molecular Weight 171.28 g/mol 159.23 g/mol
LogP (Calculated) ~2.4~1.1
TRPM8 EC50 (In-vitro) ~44 µM>150 µM (Milder affinity)
Cooling Onset Rapid (< 1 min)Gradual (3-5 mins)
Cooling Duration 15-30 minutes45-60+ minutes
Sensory Localization Front of tongue / PalateDiffuse / Skin surface
Secondary Benefits None (Pure cooling)Humectant / Moisturizing

Experimental Methodologies

To ensure data integrity and trustworthiness, we utilize a self-validating experimental framework. The protocols below isolate receptor kinetics from subjective sensory perception, followed by controlled in-vivo validation.

Experimental_Workflow Prep Compound Preparation (Serial Dilutions) InVitro In-Vitro FLIPR Assay (HEK293 cells) Prep->InVitro InVivo In-Vivo Sensory Panel (Double-blind, N=25) Prep->InVivo Data EC50 Determination (Fluorescence Kinetics) InVitro->Data Analysis Statistical Analysis (Intensity & Duration) Data->Analysis In-vitro/In-vivo Correlation InVivo->Analysis

Experimental workflow for evaluating TRPM8 agonists via in-vitro FLIPR and in-vivo panels.

Protocol 1: In-Vitro TRPM8 Activation (FLIPR Calcium Assay)

Rationale: This assay measures the direct binding affinity and activation potential (EC50) of the compounds, eliminating human subjective bias[6].

  • Cell Culture: Seed HEK-293 cells stably expressing human TRPM8 in 384-well poly-D-lysine coated plates. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Aspirate media and add Calcium-6 fluorescent assay dye (Molecular Devices). Incubate for 2 hours in the dark to allow intracellular dye accumulation.

  • Compound Preparation: Prepare serial dilutions (0.1 µM to 1000 µM) of WS-23 and N-pentyl lactamide in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).

  • Data Acquisition: Transfer plates to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds, inject compounds, and monitor fluorescence (Ex: 485 nm, Em: 525 nm) for 3 minutes.

  • Analysis: Calculate EC50 values using a 4-parameter logistic non-linear regression model.

Protocol 2: In-Vivo Sensory Evaluation Panel

Rationale: Translates in-vitro receptor kinetics into human-perceived cooling intensity and duration. The inclusion of positive and negative controls ensures the assay's dynamic range is self-validated.

  • Sample Formulation: Formulate compounds at 50 ppm in a neutral hydroalcoholic base (for oral evaluation) and at 0.5% in a standard O/W emulsion (for topical evaluation).

  • Panel Selection: Assemble N=25 trained sensory panelists, screened for anosmia and TRPM8 sensitivity. Utilize a double-blind, randomized crossover design.

  • Application: Apply 0.1 mL of the formulation to the volar forearm (topical) or administer a 5 mL rinse (oral).

  • Scoring: Panelists rate cooling intensity on a 0-10 scale at specific intervals: 1 min, 5 min, 15 min, 30 min, and 60 min.

  • Validation: Include a 50 ppm L-Menthol positive control and a vehicle-only negative control to baseline the data.

Application Suitability

Based on the synthesized data, the causality of application becomes clear:

  • WS-23 is the agent of choice for applications requiring an immediate, high-impact cooling burst (e.g., mouthwashes, confectionery, and vaping liquids). Its lipophilic, compact structure ensures rapid receptor engagement without lingering off-notes[7].

  • 2-Hydroxy-N-pentylpropanamide is vastly superior for cosmetic and dermatological formulations. Its hydroxyl-mediated hydrogen bonding slows penetration and evaporation, providing a sustained, gentle cooling sensation paired with functional humectant benefits that protect the skin barrier[5].

References

  • PubChem. "Methyl diisopropyl propionamide (WS-23)". National Institutes of Health. URL:[Link]

  • PubChem. "2-hydroxy-N-pentylpropanamide". National Institutes of Health. URL:[Link]

  • Sherkheli MA, et al. (2010). "Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship". Journal of Pharmacy & Pharmaceutical Sciences. URL:[Link]

  • Behrendt HJ, et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay". British Journal of Pharmacology. URL:[Link]

Sources

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